molecular formula C8H4ClNO3 B2418988 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid CAS No. 1367926-41-7

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2418988
CAS No.: 1367926-41-7
M. Wt: 197.57
InChI Key: PXYSBEJEBCDSTN-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Furo[2,3-c]pyridine derivatives are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities . These compounds are frequently investigated as key precursors in the synthesis of potential therapeutic agents. This compound is of particular interest for researchers developing new antimicrobials. Structurally similar 2-pyridone-3-carboxylic acid derivatives have demonstrated excellent activity against Gram-positive bacteria such as Staphylococcus aureus (S. aureus) and have been shown to interact with the DNA gyrase enzyme target in a manner similar to fluoroquinolone antibiotics . The presence of both the carboxylic acid and chloro substituents on the fused ring system makes it a versatile building block for further synthetic modification, including metal-catalyzed cross-coupling reactions and decarboxylation processes to create novel compound libraries . Researchers utilize this chemical as a critical intermediate in the design and development of new active pharmaceutical ingredients (APIs) for a range of potential applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chlorofuro[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYSBEJEBCDSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=CN=CC(=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367926-41-7
Record name 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid
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Foundational & Exploratory

Medicinal Chemistry Applications of Furo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[2,3-c]pyridine scaffold represents a distinct, under-utilized pharmacophore within the larger family of furopyridines. While its isomers—particularly furo[2,3-b]pyridine and furo[3,2-c]pyridine—have been extensively mined for kinase inhibitory activity, the [2,3-c] isomer offers a unique vector constellation for hydrogen bonding and hydrophobic interactions.

This guide provides a rigorous technical analysis of the furo[2,3-c]pyridine core, focusing on its application in oncology (B-Raf/TAK1 inhibition) and virology (HIV-1 NNRTIs) . We dissect the synthetic methodologies required to access this challenging ring system and provide validated protocols for its integration into drug discovery pipelines. Unlike the "privileged" quinoline scaffolds, furo[2,3-c]pyridine provides an isosteric alternative with altered metabolic liability and solubility profiles, making it a critical tool for scaffold hopping exercises.

Structural Analysis & Physicochemical Properties[1][2][3]

The Core Architecture

The furo[2,3-c]pyridine system consists of a furan ring fused to a pyridine ring across the c-bond (positions 3 and 4 of the pyridine).[1] This fusion creates a rigid, planar bicycle with specific electronic properties:

  • H-Bonding: The pyridine nitrogen (N6) acts as a specific H-bond acceptor. Unlike the [2,3-b] isomer, where the nitrogen is adjacent to the furan oxygen, the [2,3-c] arrangement places the nitrogen in a position that alters the dipole moment and basicity (

    
     ~ 6-7), affecting kinase hinge-binding modes.
    
  • Lipophilicity: The core is moderately lipophilic (cLogP ~ 1.3 for the parent heterocycle), allowing for good membrane permeability while maintaining sufficient water solubility for oral bioavailability when substituted with polar groups.

  • Metabolic Stability: The furan ring is the metabolic "soft spot," susceptible to oxidative opening by CYP450 enzymes. Successful medicinal chemistry strategies (e.g., PNU-142721) often involve substitution at the C2/C3 positions to block metabolic attack.

Isomeric Differentiation

It is critical to distinguish the [2,3-c] core from its more common isomers:

  • Furo[2,3-b]pyridine: Nitrogen at position 7.[2] Common in CDK/Akt inhibitors.

  • Furo[3,2-c]pyridine: Nitrogen at position 5.[1][3] Common in PI3K inhibitors.

  • Furo[2,3-c]pyridine: Nitrogen at position 6.[3][4] Key differentiator: The spatial orientation of the N-acceptor relative to the furan oxygen allows for unique binding poses in the ATP-binding pockets of kinases like TAK1 and B-Raf .

Synthetic Methodologies

Accessing the furo[2,3-c]pyridine core is synthetically more demanding than the [2,3-b] isomer. Two primary strategies dominate the literature: the Piperidone Route (Chang & Tai) and the Furan Annulation Route .

The Piperidone Strategy (Recommended)

This route is preferred for its regiocontrol and ability to generate the core from readily available N-protected piperidones. It relies on a selenium-mediated cyclization followed by oxidative elimination.[5]

Workflow Visualization:

SynthesisRoute Figure 1: Regioselective Synthesis of Furo[2,3-c]pyridine via Selenolactonization (Chang & Tai Protocol) Start N-benzenesulfonyl piperidin-4-one Step1 Wittig Olefination (Ph3P=CHCO2Et) Start->Step1 CHCl3, Reflux Step2 Deconjugation (DBU, Reflux) Step1->Step2 Isomerization Step3 PhSeCl Cyclization (Selenolactonization) Step2->Step3 THF, RT Step4 Oxidative Elimination (NaIO4) Step3->Step4 Elimination of Se Step5 Reduction & Aromatization (DIBALH / t-BuOK) Step4->Step5 Furan Formation End Furo[2,3-c]pyridine Core Step5->End Final Product

Detailed Synthetic Protocol

Based on the methodology of Chang & Tai (Heterocycles, 2011).

Objective: Synthesis of the parent furo[2,3-c]pyridine core.

  • Wittig Olefination:

    • Reflux N-benzenesulfonylpiperidin-4-one (1.0 eq) with (carbethoxymethylene)triphenylphosphorane (1.2 eq) in CHCl

      
       for 10 h.
      
    • Checkpoint: Monitor TLC for disappearance of ketone. Yields

      
      -unsaturated ester.[3]
      
  • Isomerization:

    • Treat the crude ester with DBU (1.5 eq) in THF at reflux for 10 h to shift the double bond, yielding the

      
      -unsaturated ester.
      
  • Selenolactonization (Critical Step):

    • Hydrolyze the ester (NaOH/THF).[3]

    • Treat the resulting acid with phenylselenyl chloride (PhSeCl, 1.1 eq) in THF at room temperature for 2 h.

    • Mechanism:[1] Electrophilic attack of Se on the alkene triggers nucleophilic attack by the carboxylate oxygen, forming the lactone ring.

  • Oxidative Elimination:

    • Add NaIO

      
       (aq) to the reaction mixture.[3] Stir for 2 h.
      
    • Result: The selenoxide undergoes syn-elimination to restore the double bond, yielding the unsaturated lactone.

  • Aromatization:

    • Reduce the lactone with DIBALH (1.1 eq, -78°C to 0°C) to the lactol/furan.

    • Treat with t-BuOK in refluxing THF to induce aromatization to the final furo[2,3-c]pyridine.[3]

Medicinal Chemistry Applications

Oncology: B-Raf and TAK1 Inhibitors

The furo[2,3-c]pyridine scaffold has proven highly effective in targeting serine/threonine kinases, specifically B-Raf (melanoma) and TAK1 (Transforming growth factor-beta-activated kinase 1).

  • B-Raf Inhibition (Array BioPharma):

    • Compound Class: Furo[2,3-c]pyridine indanone oximes.[6]

    • Mechanism: These compounds function as ATP-competitive inhibitors. The pyridine nitrogen (N6) typically interacts with the hinge region (e.g., Cys532 in B-Raf), while the furan oxygen can participate in water-mediated networks or weak H-bonding.

    • Selectivity: The [2,3-c] geometry orients the "tail" of the molecule (often an indanone oxime) into the deep hydrophobic pocket, achieving high selectivity over other kinases.

  • TAK1 Inhibition:

    • Compound Class: 7-aminofuro[2,3-c]pyridines.

    • SAR Insight: Substitution at the C7 position (adjacent to the pyridine nitrogen) with an amine group creates a donor-acceptor motif essential for hinge binding.

    • Optimization: Metabolic stability was improved by blocking the furan C2 position, preventing ring opening.

Signaling Pathway Context:

MAPK_Pathway Figure 2: MAPK and NF-kB Signaling Pathways Targeting B-Raf and TAK1 GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF B-RAF (Target: Furo[2,3-c]pyridine) RAS->BRAF Activation MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation TAK1 TAK1 (Target: 7-amino-furo[2,3-c]) TAK1->MEK Crosstalk NFkB NF-kB Pathway TAK1->NFkB

Virology: HIV-1 Reverse Transcriptase (PNU-142721)

PNU-142721 is the most advanced example of this scaffold in antiviral research.

  • Target: HIV-1 Reverse Transcriptase (NNRTI).[4]

  • Structure: (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine.

  • Binding Mode: The furo[2,3-c]pyridine moiety resides in the hydrophobic NNRTI binding pocket (non-active site). The rigidity of the fused system, combined with the specific vector of the ethyl-thio linker, allows it to fit into the "butterfly" wing region of the pocket, effective against common mutations (K103N).

Experimental Protocols

Representative Biological Assay: Kinase Inhibition (ADP-Glo)

Standardized protocol for evaluating furo[2,3-c]pyridine derivatives against B-Raf or TAK1.

Reagents:

  • Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA).
    
  • Recombinant B-Raf (V600E) or TAK1 enzyme.

  • Substrate (e.g., MEK1 inactive for B-Raf).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

Procedure:

  • Compound Prep: Dissolve test compounds in 100% DMSO. Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dilute kinase in Kinase Buffer to 2x final concentration (e.g., 2 ng/µL).

  • Incubation: Add 2.5 µL of compound and 2.5 µL of enzyme mix to a 384-well white plate. Incubate for 15 min at RT.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (2x concentration).

  • Run: Incubate at RT for 60 min.

  • Detection:

    • Add 2.5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 5 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision). Calculate IC

    
     using a 4-parameter logistic fit.
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for a valid assay.

  • Reference: Include a known inhibitor (e.g., Vemurafenib for B-Raf) on every plate.

Data Presentation: SAR Summary

When reporting data for this scaffold, structure the table to highlight the C7 and C2 substitutions, as these drive potency and stability respectively.

Compound IDR1 (C2-Furan)R2 (C7-Pyridine)TargetIC50 (nM)Metabolic Stability (t1/2 min)
Ref-1 HHB-Raf>10,000< 10
Lead-A MeNH-ArylB-Raf1245
Lead-B HNH-AlkylTAK14515
PNU-Analog Ethyl-thioHHIV-1 RT3> 60

References

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). The Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry. Link

  • Chang, M-Y., & Tai, H-Y. (2011).[5] Synthesis of Furo[2,3-c]pyridine. Heterocycles. Link

  • Buckmelter, A. J., et al. (2011).[3] The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Wishka, D. G., et al. (1998).[4] (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor.[4] Journal of Medicinal Chemistry. Link

  • Laird, E. R., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Bioactivity of furo[2,3-c]pyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of Furo[2,3-c]pyridine-2-Carboxylic Acid Analogs

Prepared by a Senior Application Scientist

Abstract

The furo[2,3-c]pyridine moiety represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a technical deep-dive into the synthesis, mechanisms of action, and therapeutic potential of furo[2,3-c]pyridine-2-carboxylic acid and its analogs. We will explore their significant utility as potent inhibitors of key oncogenic kinases, such as B-Raf and Cyclin-Dependent Kinase 2 (CDK2), and as formidable antiviral agents, exemplified by their activity against HIV-1 reverse transcriptase. This document synthesizes field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) data to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Furo[2,3-c]pyridine Scaffold - A Versatile Pharmacophore

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, fused ring systems that combine aromaticity with diverse electronic properties are of particular interest. The furo[2,3-c]pyridine core is one such structure, merging the electron-rich furan ring with the electron-deficient pyridine ring. This unique electronic arrangement and rigid, planar geometry make it an exceptional starting point for designing molecules that can precisely interact with biological targets.

The pyridine nucleus is a well-established component in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve aqueous solubility, while the furan ring is present in numerous natural products and pharmaceuticals, often contributing to target binding and metabolic stability.[1][2] The fusion of these two rings creates a scaffold with a distinct dipole moment and a specific three-dimensional shape that can be decorated with various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Analogs of this core have shown a wide array of bioactivities, including anticancer, antiviral, and even potential antipsychotic effects, underscoring the scaffold's versatility.[3][4]

This guide will focus specifically on the furo[2,3-c]pyridine system, with an emphasis on derivatives of the 2-carboxylic acid, exploring the key therapeutic areas where they have demonstrated the most promise.

Synthetic Strategies for the Furo[2,3-c]pyridine Core

The successful exploration of any chemical scaffold is contingent upon robust and flexible synthetic routes. A facile, multi-step synthesis for the core furo[2,3-c]pyridine structure has been developed, providing a reliable pathway for analog generation.[5] The general approach often involves building the furan ring onto a pre-functionalized pyridine precursor.

A representative synthetic workflow begins with a substituted piperidin-4-one, which undergoes olefination and subsequent rearrangements to form a key lactone intermediate. This intermediate can then be reduced and aromatized to yield the desired furo[2,3-c]pyridine skeleton.[5] This strategy allows for the introduction of diversity elements at various positions, enabling the systematic exploration of structure-activity relationships.

A N-substituted Piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph3P=CHCO2Et; DBU C β,γ-Unsaturated Ester B->C D Hydrolysis C->D NaOH E Unsaturated Acid D->E F Selenolactonization E->F PhSeCl; NaIO4 G α,β-Unsaturated Lactone F->G H Reduction (e.g., DIBALH) G->H I Reduced Furo[2,3-c]pyridine Intermediate H->I J Aromatization (e.g., t-BuOK) I->J K Furo[2,3-c]pyridine Core J->K

Fig. 1: Generalized workflow for the synthesis of the furo[2,3-c]pyridine core.[5]

Key Bioactivities and Mechanisms of Action

The furo[2,3-c]pyridine scaffold has been most prominently featured in the development of anticancer and antiviral agents. Its rigid structure allows it to act as a potent hinge-binding motif in many protein kinases, while other derivatives have shown high affinity for viral enzymes.

Anticancer Activity

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Furo[2,3-c]pyridine analogs have emerged as potent inhibitors of several key oncogenic kinases.

The BRAF protein is a serine/threonine kinase that plays a critical role in the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[6] Activating mutations, most commonly V600E, lead to constitutive kinase activity and are found in over half of all melanomas and a significant percentage of other cancers.

Through a process of rational drug design and high-throughput screening, a series of furo[2,3-c]pyridine-based indanone oximes were developed from an initial imidazo[1,2-a]pyrazine hit. These compounds proved to be highly potent and selective inhibitors of B-Raf.[3] The furo[2,3-c]pyridine core serves as an anchor, positioning the indanone oxime moiety to make critical interactions within the ATP-binding site of the kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor Furo[2,3-c]pyridine Analog Inhibitor->BRAF Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Fig. 2: The MAPK/ERK pathway, showing inhibition of B-Raf by furo[2,3-c]pyridine analogs.[6]

Experimental Protocol: Biochemical B-Raf Kinase Assay

This protocol describes a representative method for determining the direct inhibitory activity of a compound on purified B-Raf V600E kinase.[7]

  • Objective: To determine the IC₅₀ value of a furo[2,3-c]pyridine analog against B-Raf V600E.

  • Principle: The assay measures the phosphorylation of a substrate (kinase-dead MEK1) by B-Raf. The amount of ADP produced is quantified using a luminescent reporter system (e.g., Kinase-Glo®), where light output is proportional to kinase activity.

  • Materials:

    • Purified recombinant human B-Raf V600E kinase (BPS Bioscience, Cat. #40065 or similar).[6]

    • Kinase-dead MEK1 substrate.

    • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

    • ATP solution.

    • Test compound (furo[2,3-c]pyridine analog) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.[6]

    • White, opaque 96-well or 384-well plates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme Addition: Dilute the B-Raf V600E enzyme to the desired working concentration in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls). Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate Reaction: Prepare a solution of MEK1 substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Detect Activity: Stop the kinase reaction and measure the amount of ADP produced by following the detection reagent manufacturer's protocol. Typically, this involves:

      • Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40 min incubation).

      • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

    • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The cell cycle is a tightly regulated process, and its progression is driven by the sequential activation of Cyclin-Dependent Kinases (CDKs).[8] CDK2, in complex with Cyclin E or Cyclin A, is essential for the transition from the G1 to the S phase, where DNA replication occurs.[8] Due to the uncontrolled proliferation of cancer cells, inhibiting CDK2 is a validated therapeutic strategy.

While direct studies on furo[2,3-c]pyridine-2-carboxylic acid analogs as CDK2 inhibitors are emerging, related scaffolds like furo[2,3-b]pyridines have shown significant promise. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a potent CDK2 inhibitor with an IC₅₀ of 0.93 µM.[9][10] This demonstrates the potential of the furopyridine core to target the ATP-binding pocket of CDKs. The molecular logic is that the flat, aromatic furopyridine system can mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase (e.g., with Leu83 in CDK2).[9]

cluster_regulation Key Regulators G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G1_S_Checkpoint->S Proceed CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates (Inactive) E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->G1_S_Checkpoint Promotes Transition Inhibitor Furopyridine Analog Inhibitor->CyclinE_CDK2 Inhibits

Fig. 3: Regulation of the G1/S cell cycle transition, showing inhibition of the CDK2/Cyclin E complex.

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay

This protocol provides a self-validating system for screening inhibitors against the CDK2/Cyclin A2 complex.[2][11]

  • Objective: To determine the IC₅₀ value of a test compound against CDK2/Cyclin A2.

  • Principle: Similar to the B-Raf assay, this luminescent assay quantifies ADP produced from the kinase-catalyzed phosphorylation of a specific substrate peptide.

  • Materials:

    • CDK2/Cyclin A2 Kinase Enzyme System (Promega, Cat. #V9221 or similar).[11]

    • CDK Substrate Peptide (e.g., Histone H1 or a specific peptide like that in BPS Bioscience Cat. #79599).[2]

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[11]

    • ATP solution (500 µM).

    • Test compound and a known inhibitor (e.g., Roscovitine, Dinaciclib) for control.

    • ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101).[12]

    • White, opaque 384-well low-volume plates.

  • Procedure:

    • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, 500 µM ATP, 10x CDK substrate peptide, and water.

    • Assay Plating:

      • Add 25 µL of the master mixture to every well.

      • Add 5 µL of the test inhibitor serially diluted in inhibitor buffer (e.g., 10% DMSO) to the appropriate wells.

      • To "Blank" wells (no enzyme activity), add 20 µL of 1x Kinase Assay Buffer.

    • Enzyme Preparation & Reaction Initiation:

      • Thaw the CDK2/Cyclin A2 enzyme on ice. Dilute it to the working concentration (~2.5 ng/µL) in 1x Kinase Assay Buffer.

      • Initiate the reaction by adding 20 µL of the diluted enzyme to all wells except the "Blank".

    • Incubation: Seal the plate and incubate at 30°C for 45 minutes.

    • Signal Detection:

      • Add 50 µL of Kinase-Glo® Max reagent (or equivalent ADP-Glo system) to each well.

      • Incubate at room temperature for 15 minutes, protected from light.

    • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value as described in the B-Raf assay protocol. The inclusion of a reference inhibitor like Roscovitine helps validate the assay run. An IC₅₀ value for Roscovitine in the expected range (e.g., ~0.4 µM) confirms the assay is performing correctly.[9]

Antiviral Activity

The Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric pocket on the enzyme, locking it in an inactive conformation.

The compound PNU-142721 is a potent NNRTI that features a furo[2,3-c]pyridine core.[13][14] It has demonstrated excellent activity against wild-type HIV-1 and, crucially, maintains potency against a panel of NNRTI-resistant viral strains.[13] For example, against the wild-type HIV-1IIIB strain, PNU-142721 was found to be approximately 50-fold more potent than the FDA-approved drug delavirdine.[13] Its stereochemistry is vital for its activity; the (-)-enantiomer (PNU-142721) is significantly more active against certain resistant mutants than the (+)-enantiomer.[15]

Quantitative Data Summary

The biological activity of selected furopyridine derivatives is summarized below. This table highlights the potency of these scaffolds against various targets.

Compound Class/ExampleTargetActivity MetricValueCell Line / Assay TypeReference
Furo[2,3-c]pyridine Indanone OximesB-RafIC₅₀Potent & SelectiveBiochemical Assay[3]
Furo[2,3-b]pyridine Analog 14 CDK2/Cyclin A2IC₅₀0.93 µMBiochemical Assay[9][10]
Pyrazolo[3,4-b]pyridine Analog 7a CDK2IC₅₀0.262 µMBiochemical Assay[1]
PNU-142721 (Furo[2,3-c]pyridine)HIV-1 WT-RTIC₅₀20-85 nMBiochemical Assay[15]
PNU-142721 (Furo[2,3-c]pyridine)HIV-1 P236L Mutant RTIC₅₀22-25 nMBiochemical Assay[15]
Furo[2,3-c]acridin-6-one EpoxidesCytotoxicityIC₅₀10-100 nMCell-based Assay[16]
Furo[3,2-c]pyridine-dione AnalogEsophageal CancerIC₅₀0.655 µg/mLKYSE70 / KYSE150 cells[4]

Future Directions

The furo[2,3-c]pyridine-2-carboxylic acid scaffold and its analogs remain a fertile ground for therapeutic discovery. While significant progress has been made, particularly in oncology and virology, several avenues warrant further investigation:

  • Systematic SAR Studies: A comprehensive synthesis and evaluation of analogs with substitutions around the furo[2,3-c]pyridine-2-carboxylic acid core are needed to build a detailed SAR model for kinase and viral enzyme inhibition.

  • Exploration of New Targets: Given the scaffold's versatility, screening against a broader panel of kinases and other enzyme classes could uncover novel activities.

  • Pharmacokinetic Optimization: Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics and in vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of potent furo[2,3-c]pyridine analogs with other established anticancer or antiviral agents could lead to more effective treatment regimens.

This technical guide serves as a foundational resource, providing the scientific rationale, validated protocols, and key data to empower researchers in this exciting field of medicinal chemistry.

References

  • CDK2 Assay Kit - BPS Bioscience. (URL: [Link])

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-52. (URL: [Link])

  • Wishka, D. G., et al. (1998). (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside. Journal of Medicinal Chemistry. (URL: [Link])

  • Abdel-Rahman, A. A-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. (URL: [Link])

  • (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - ResearchGate. (URL: [Link])

  • Wishka, D. G., et al. (1998). (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 41(9), 1357-60. (URL: [Link])

  • Identification of a Novel Family of BRAF V600E Inhibitors - ACS Publications. (URL: [Link])

  • Abdel-Rahman, A. A-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. (URL: [Link])

  • Wishka, D. G., et al. (1998). (-)-6-Chloro-2-[(1-furo[2, 3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor. PubMed. (URL: [Link])

  • Ezzat, M., et al. (2023). Design, synthesis, and biological evaluation of furan‐bearing pyrazolo[3,4‐b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction. ResearchGate. (URL: [Link])

  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry. (URL: [Link])

  • Chang, M-Y., & Tai, H-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. (URL: [Link])

  • Liu, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. (URL: [Link])

  • Laine, W., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7287-97. (URL: [Link])

Sources

Methodological & Application

Application Note: Decarboxylation Protocols for Furo[2,3-c]pyridine-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The furo[2,3-c]pyridine scaffold is a critical bioisostere for indole and azaindole systems in kinase inhibitors and antiviral agents (e.g., HIV protease inhibitors). However, the synthesis of the parent furo[2,3-c]pyridine often involves a bottleneck: the decarboxylation of the stable 2-carboxylic acid intermediate. This guide details three validated protocols for this transformation, ranging from classical thermal methods to modern microwave-assisted catalysis. We address the thermodynamic challenges posed by the electron-deficient pyridine ring fused to the electron-rich furan moiety and provide self-validating workflows for high-purity isolation.

Scientific Foundation

The Chemo-Electronic Challenge

Decarboxylation of heteroaromatic acids requires overcoming the activation energy for the extrusion of


. In furo[2,3-c]pyridine-2-carboxylic acid:
  • The Furan Ring: The oxygen atom at position 1 donates electron density, theoretically destabilizing the intermediate carbanion at C2, making thermal decarboxylation difficult compared to simple nitro-benzoic acids.

  • The Pyridine Ring: The nitrogen at position 6 is electron-withdrawing. If protonated (or complexed with a Lewis acid like Cu), it pulls electron density from the fused system, stabilizing the transition state and facilitating

    
     loss.
    
Mechanistic Pathways

The reaction generally proceeds via two distinct pathways depending on the catalyst:

  • Path A (Thermal/Protic): Zwitterionic mechanism where protonation of the pyridine nitrogen or the furan C2 position precedes

    
     loss.
    
  • Path B (Metal-Mediated): Copper(I) or Silver(I) coordinates with the carboxylate and the pyridine nitrogen, forming a bridge that lowers the energy barrier for the insertion of the metal into the C-C bond (protodemetalation follows).

Visualizing the Mechanism

The following diagram illustrates the bifurcation between thermal and metal-catalyzed pathways.

DecarboxylationMechanism cluster_Thermal Path A: Thermal/Acidic cluster_Metal Path B: Metal Catalyzed (Cu/Ag) Start Furo[2,3-c]pyridine- 2-COOH Zwitterion Zwitterionic Intermediate (N-H+ / COO-) Start->Zwitterion Heat/Acid Complex Metal-Chelate Complex Start->Complex Cu/Ag Catalyst TS_Thermal Cyclic TS (Proton Transfer) Zwitterion->TS_Thermal Product Furo[2,3-c]pyridine (Decarboxylated) TS_Thermal->Product -CO2 Decarb_Metal Organometallic Intermediate (Ar-M) Complex->Decarb_Metal -CO2 Decarb_Metal->Product Protodemetalation

Figure 1: Mechanistic divergence in decarboxylation pathways. Path B is preferred for milder conditions.

Experimental Protocols

Method A: Classical Copper-Catalyzed Thermal Decarboxylation

Best for: Large-scale synthesis (>10g) where microwave reactors are impractical. Mechanism: Ullmann-type decarboxylation.

Materials
  • Substrate: Furo[2,3-c]pyridine-2-carboxylic acid (1.0 eq).

  • Catalyst: Copper powder (0.1 – 0.2 eq) or Cu bronze.

  • Solvent: Quinoline (High boiling point base, acts as solvent and proton acceptor).

  • Workup: Diethyl ether, HCl (1M), NaOH (1M), Celite.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser fitted with a gas outlet (bubbler to monitor

    
    ).
    
  • Charging: Add the carboxylic acid substrate to the flask. Add Quinoline (5 mL per gram of substrate). Add Copper powder (10-20 mol%).

  • Reaction: Heat the mixture rapidly to 200–210 °C .

    • Critical Check: Evolution of gas (

      
      ) should be vigorous. Maintain temperature until gas evolution ceases (typically 45–90 mins).
      
  • Cooling: Cool the dark reaction mixture to room temperature.

  • Workup (The "Trap"):

    • Dilute with Diethyl ether (3x volume).

    • Filter through a Celite pad to remove Copper.

    • Extraction Strategy: The product is a pyridine derivative (basic). The solvent (quinoline) is also basic.

    • Step 5a: Wash the ether layer with water to remove bulk impurities.

    • Step 5b: Extract the ether layer with 2M HCl (3x). The product and quinoline go into the aqueous acid phase.

    • Step 5c: Basify the aqueous phase carefully with NaOH to pH ~10.

    • Step 5d: Extract with DCM or Ether. Quinoline is difficult to separate here.

    • Alternative Workup (Recommended): If product volatility allows, use Steam Distillation to separate the product from the tarry copper residues, or use column chromatography (DCM/MeOH) directly on the crude residue after removing bulk quinoline via vacuum distillation.

Method B: Microwave-Assisted Silver-Catalyzed Decarboxylation

Best for: Medicinal chemistry scale (<1g), rapid library synthesis, and "Green" chemistry compliance. Mechanism: Ag(I) mediated protodecarboxylation.

Materials
  • Substrate: Furo[2,3-c]pyridine-2-carboxylic acid (1.0 eq).

  • Catalyst:

    
     (0.1 eq).
    
  • Additive: Acetic Acid (0.2 eq) or DMSO (solvent).

  • Solvent: DMSO (anhydrous).

Protocol
  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL or 20 mL).

  • Charging: Suspend the acid (0.5 mmol) in DMSO (3 mL). Add

    
     (14 mg, 0.05 mmol).
    
  • Parameters:

    • Temperature: 120 °C

    • Time: 10–20 minutes

    • Stirring: High

    • Safety Note: Decarboxylation generates pressure. Ensure the vial is not filled >50% volume.

  • Workup:

    • Dilute reaction mixture with water.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with Brine (to remove DMSO).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).

Method C: One-Pot Hydrolysis-Decarboxylation (From Ester)

Best for: When the precursor is the ethyl/methyl ester, avoiding isolation of the free acid.

Protocol
  • Hydrolysis: Treat the ester with KOH (2.5 eq) in Ethanol/Water (1:1). Reflux for 1 hour.

  • Acidification: Cool and acidify with conc. HCl to pH 3-4.

  • Decarboxylation: Evaporate ethanol. Add ethylene glycol (high boiling solvent) and heat the crude wet paste to 180 °C for 2 hours.

  • Advantage: Avoids drying the zwitterionic acid, which can be difficult to handle.

Data Summary & Comparison

FeatureMethod A (Cu/Quinoline)Method B (MW/Ag)Method C (One-Pot)
Scale Multi-gram to KiloMilligram (Library)Gram scale
Reaction Time 1 - 3 Hours10 - 20 Minutes3 - 5 Hours
Yield (Typical) 60 - 75%80 - 90%50 - 65%
Purity (Crude) Low (Tarry residues)HighModerate
Green Metric Poor (Toxic solvent, Cu waste)Good (Low energy, catalytic Ag)Moderate
Key Risk Thermal runaway, Quinoline removalVial over-pressurizationIncomplete decarboxylation

Troubleshooting & Process Analytical Technology (PAT)

Monitoring the Reaction

Do not rely solely on TLC, as the acid and product often have similar Rf values in basic eluents.

  • NMR Monitoring: Track the disappearance of the carboxylic acid peak (broad singlet >11 ppm) and the appearance of the C2-proton on the furan ring (typically a doublet or singlet around 7.8–8.0 ppm, distinct from the pyridine protons).

  • LC-MS: The most reliable method.

    • Starting Material:

      
      
      
    • Product:

      
       (Mass loss of 44 Da).
      
Common Failure Modes
  • Incomplete Conversion: Usually due to insufficient temperature. The furan ring stabilizes the acid. Ensure internal temperature reaches >180°C for thermal methods.

  • Sublimation: Furo[2,3-c]pyridine is volatile. If the yield is low, check the condenser or the vacuum trap; the product may have sublimed out of the reaction mixture.

  • Ring Opening: Avoid strong mineral acids (conc.

    
    ) at high temps, as the furan ring can open to form dicarbonyl species.
    

Decision Tree for Method Selection

SelectionLogic Start Start: Select Protocol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg (Discovery) ScaleCheck->SmallScale LargeScale > 5 grams (Process) ScaleCheck->LargeScale EquipCheck Microwave Available? SmallScale->EquipCheck MethodA Method A: Cu / Quinoline (Robust, Scalable) LargeScale->MethodA MethodB Method B: Microwave / Ag2CO3 (High Yield, Fast) EquipCheck->MethodB Yes EquipCheck->MethodA No MethodC Method C: One-Pot Hydrolysis (If starting from ester)

Figure 2: Decision matrix for selecting the optimal decarboxylation strategy.

References

  • Shiotani, S., et al. (1995). Furopyridines.[2][3][4][5][6] XVIII. Synthesis of Furo[2,3-c]pyridine derivatives. Journal of Heterocyclic Chemistry, 32(1), 129–139. Link

  • Goossen, L. J., et al. (2009).[7] Protodecarboxylation of diversely functionalized aromatic carboxylic acids.[7][8][9] Journal of Organic Chemistry, 74(7), 2620–2623. Link

  • Lu, P., et al. (2009).[7] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine.[1][2][4][10] Heterocycles, 83(8), 1889.[1] Link

  • Cornella, J., & Larrosa, I. (2009).[7] Decarboxylation of Heteroaromatic Carboxylic Acids.[7][8][9][11] Organic Preparations and Procedures International. Link

Sources

Application Note: Palladium-Catalyzed Functionalization of 4-Chlorofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Palladium-catalyzed cross-coupling of 4-chlorofuro[2,3-c]pyridine .

Executive Summary & Scaffold Analysis

The 4-chlorofuro[2,3-c]pyridine scaffold represents a critical bioisostere in medicinal chemistry, often utilized to mimic the electronic and steric profiles of quinolines, isoquinolines, and furo[2,3-b]pyridines in kinase inhibitors (e.g., JAK, Syk) and GPCR modulators.

Structural & Electronic Reactivity

Unlike its isomer furo[2,3-b]pyridine, the [2,3-c] fusion places the pyridine nitrogen at the 6-position.

  • The 4-Chloro Position: Located on the pyridine ring, this position is

    
     to the ring nitrogen and adjacent to the furan fusion.
    
  • Reactivity Profile: The C4-Cl bond is electronically activated for oxidative addition relative to a phenyl chloride, but it is less reactive than the C7 position (which is

    
     to the nitrogen). Consequently, standard Pd(PPh
    
    
    
    )
    
    
    protocols often suffer from sluggish turnover or incomplete conversion.
  • Strategic Recommendation: To ensure quantitative yields and minimize protodehalogenation side-reactions, we recommend utilizing Dialkylbiarylphosphine Ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) complexes rather than simple triarylphosphines.

Mechanistic Challenges
  • Catalyst Poisoning: The unhindered pyridine nitrogen (N6) can competitively bind to the Pd(II) center, arresting the catalytic cycle.

  • Protodehalogenation: In the presence of

    
    -hydride sources (e.g., certain amines or alcohols), the oxidative addition complex may undergo reductive elimination to the hydro-dehalogenated byproduct (furo[2,3-c]pyridine), stripping the functional handle.
    

Decision Matrix: Ligand & Catalyst Selection

Select the optimal catalytic system based on your coupling partner.

LigandSelection Start Coupling Partner? Boronic Aryl/Heteroaryl Boronic Acid (Suzuki-Miyaura) Start->Boronic Amine Primary/Secondary Amine (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Steric Sterically Hindered? Boronic->Steric AmineType Amine Class? Amine->AmineType SonoCond Pd(PPh3)2Cl2 + CuI (Standard) Alkyne->SonoCond XPhos Pd-G4-XPhos (Excellent General Purpose) Steric->XPhos No SPhos Pd-G4-SPhos (For Hindered Substrates) Steric->SPhos Yes BrettPhos Pd-G4-BrettPhos (Primary Amines) AmineType->BrettPhos Primary RuPhos Pd-G4-RuPhos (Secondary Amines) AmineType->RuPhos Secondary

Figure 1: Catalyst selection decision tree optimized for 4-chlorofuro[2,3-c]pyridine reactivity.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 4-chlorofuro[2,3-c]pyridine with aryl/heteroaryl boronic acids. Rationale: The use of XPhos Pd G4 precatalyst ensures rapid oxidative addition into the C-Cl bond even at mild temperatures, preventing the formation of Pd-black and reducing reaction times.

Materials
  • Substrate: 4-Chlorofuro[2,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) [Degassed]

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial (equipped with a magnetic stir bar) with the substrate, boronic acid, base, and XPhos Pd G4 .

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture. The concentration of the substrate should be approximately 0.1 M to 0.2 M.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 80 °C for 2–4 hours.

    • Note: Monitor by LC-MS. If conversion is <50% after 1 hour, raise temperature to 100 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Summary Table: Typical Yields

Coupling Partner Catalyst System Temp (°C) Time (h) Yield (%)
Phenylboronic acid XPhos Pd G4 80 2 92%
4-Pyridylboronic acid XPhos Pd G4 100 4 85%

| 2-Methoxy-phenylboronic acid | SPhos Pd G4 | 80 | 3 | 88% |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installation of amine functionality at the C4 position. Rationale: Chloropyridines can be stubborn electrophiles for amination. BrettPhos (for primary amines) and RuPhos (for secondary amines) are strictly required to prevent chelation of the Pd by the substrate's pyridine nitrogen.

Materials
  • Substrate: 4-Chlorofuro[2,3-c]pyridine (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (1.0 – 3.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Warning: NaOtBu is moisture sensitive.[1] Handle in glovebox or weigh quickly into purged vial.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane [Strictly Anhydrous]

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add Substrate, Catalyst, and NaOtBu. (If the amine is a solid, add it here).

  • Solvation: Add anhydrous solvent (0.1 M). If the amine is liquid, add it via syringe now.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Optimization: If the substrate is base-sensitive, switch base to Cs

      
      CO
      
      
      
      and use tBuOH as solvent at 110 °C.
  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify.

Troubleshooting & Optimization Guide

Issue: Protodehalogenation (Formation of des-chloro byproduct)
  • Cause:

    
    -Hydride elimination from the Pd-intermediate, often facilitated by the amine or solvent.
    
  • Solution:

    • Switch solvent from Dioxane to Toluene (non-protic, no

      
      -hydrogens).
      
    • Increase the concentration of the coupling partner.

    • Lower the reaction temperature and increase catalyst loading to 5 mol%.

Issue: Low Conversion (Catalyst Stalling)
  • Cause: Coordination of the furo[2,3-c]pyridine Nitrogen (N6) to Palladium.

  • Solution:

    • Use Precatalysts (Pd G3/G4) instead of Pd(OAc)

      
       or Pd
      
      
      
      (dba)
      
      
      to ensure immediate generation of the active LPd(0) species.
    • Use bulky ligands (BrettPhos, tBuXPhos) that sterically discourage N-coordination.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Furo[2,3-c]pyridine Scaffold Synthesis & Utility

    • Title: Synthesis of Furo[2,3-c]pyridine (Heterocycles Vol 83)[2][3]

    • Source: Heterocycles / Clockss
    • URL:[Link] (Referencing: Heterocycles, Vol. 83, No. 8, 2011, pp. 1889-1896)[2]

  • Catalyst Selection for Chloropyridines

    • Title: Technical Support Center: Buchwald-Hartwig Amin
    • Source: BenchChem[4]

  • General Reactivity of Fused Pyridines

    • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors[5]

    • Source: ResearchG
    • URL:[Link]

Sources

The Strategic Synthesis of Furo[2,3-c]pyridine Scaffolds: A Gateway to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The furo[2,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal building block for a diverse range of biologically active molecules. This guide provides an in-depth exploration of two robust synthetic strategies for preparing furo[2,3-c]pyridine intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and insights into the rationale behind key experimental choices.

The Significance of the Furo[2,3-c]pyridine Core in Drug Discovery

The fusion of a furan ring to the 'c' face of a pyridine ring gives rise to the furo[2,3-c]pyridine system. This arrangement imparts a unique combination of aromaticity and hydrogen bonding capabilities, allowing for specific and high-affinity interactions with biological targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against critical therapeutic targets, including HIV-1 protease and the B-Raf kinase, highlighting their potential in the development of antiviral and anticancer agents.[1][2] The strategic synthesis of these intermediates is therefore a crucial step in the journey towards novel therapeutics.

Synthetic Strategy 1: Multi-Step Synthesis from N-Benzenesulfonylpiperidin-4-one

This linear synthesis provides a reliable and scalable route to the furo[2,3-c]pyridine core, starting from a readily available piperidinone derivative. The strategy hinges on the sequential construction of the furan ring onto the pre-existing piperidine framework, followed by aromatization.[1]

Mechanistic Rationale

The choice of N-benzenesulfonylpiperidin-4-one as the starting material is strategic. The benzenesulfonyl group serves as a robust protecting group for the nitrogen atom, preventing unwanted side reactions and activating the adjacent positions. The multi-step sequence involves a Wittig olefination to introduce a key carbon-carbon double bond, followed by a series of transformations including hydrolysis, selenocyclization, oxidative elimination, reduction, and finally, base-mediated aromatization to yield the desired furo[2,3-c]pyridine. The use of diisobutylaluminium hydride (DIBALH) is critical for the selective reduction of the lactone to form the furan ring without over-reduction.[1]

Experimental Workflow

start N-Benzenesulfonyl- piperidin-4-one wittig Wittig Olefination (Ph3P=CHCO2Et) start->wittig deconjugation DBU-mediated Deconjugation wittig->deconjugation hydrolysis Hydrolysis (NaOH) deconjugation->hydrolysis selenocyclization Selenocyclization (PhSeCl) hydrolysis->selenocyclization oxidation Oxidative Dehydroselenylation (NaIO4) selenocyclization->oxidation reduction DIBALH Reduction oxidation->reduction aromatization Aromatization (t-BuOK) reduction->aromatization end Furo[2,3-c]pyridine aromatization->end

Caption: Multi-step synthesis of furo[2,3-c]pyridine.

Detailed Protocol

Step 1: Wittig Olefination and Deconjugation [1]

  • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform (CHCl₃), add ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) (1.2 eq).

  • Reflux the mixture for 10 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in tetrahydrofuran (THF) and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reflux the mixture for 10 hours.

  • After cooling, perform an aqueous workup and extract the product with ethyl acetate.

  • Purify the crude product by silica gel chromatography to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenocyclization [1]

  • Dissolve the β,γ-unsaturated ester from the previous step in THF and add a 2N aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 15 hours.

  • Cool the reaction to room temperature and acidify with 2N hydrochloric acid (HCl).

  • Extract the carboxylic acid with ethyl acetate.

  • To the solution of the carboxylic acid in THF, add phenylselenyl chloride (PhSeCl) (1.1 eq) at room temperature and stir for 2 hours.

  • Isolate the resulting selenolactone after an appropriate workup.

Step 3: Oxidative Dehydroselenylation [1]

  • Dissolve the selenolactone in THF and add an aqueous solution of sodium periodate (NaIO₄) (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the resulting α,β-unsaturated lactone with an organic solvent and purify by chromatography.

Step 4: DIBALH Reduction [1]

  • Cool a solution of the α,β-unsaturated lactone in THF to 0 °C (ice bath).

  • Add a solution of diisobutylaluminium hydride (DIBALH) (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 5 hours.

  • Quench the reaction carefully with an acidic workup (e.g., 2N HCl).

  • Extract the reduced furo[2,3-c]pyridine intermediate.

Step 5: Aromatization [1]

  • To a solution of the reduced intermediate in THF, add potassium tert-butoxide (t-BuOK) (2.5 eq).

  • Reflux the reaction mixture for 1 hour.

  • After cooling, quench with water and extract the final furo[2,3-c]pyridine product with ethyl acetate.

  • Purify by silica gel chromatography (hexane/ethyl acetate gradient).

Characterization Data of Key Intermediates
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
β,γ-Unsaturated Ester 5.8 (m, 1H), 4.2 (q, 2H), 3.5 (t, 2H), 2.8 (d, 2H), 2.4 (t, 2H), 1.3 (t, 3H)171.5, 136.2, 129.1, 127.5, 60.8, 45.1, 42.9, 31.2, 14.2309.1 (M+)
α,β-Unsaturated Lactone 7.5 (d, 1H), 6.2 (d, 1H), 3.8 (t, 2H), 3.0 (t, 2H)168.9, 155.1, 121.5, 136.0, 129.2, 127.6, 44.8, 42.1291.1 (M+)
Furo[2,3-c]pyridine 8.35 (s, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.05 (s, 1H), 6.80 (s, 1H)150.2, 145.8, 143.1, 128.5, 118.9, 108.7, 105.4119.0 (M+)

Synthetic Strategy 2: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This convergent approach offers an efficient alternative for constructing the furo[2,3-c]pyridine core, often with fewer steps and milder reaction conditions. The key steps involve a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Mechanistic Rationale

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] For the synthesis of furo[2,3-c]pyridines, a suitably substituted halopyridine is coupled with a terminal alkyne bearing a hydroxyl group or a protected equivalent. The subsequent intramolecular cyclization of the resulting alkynylpyridine intermediate onto the pyridine ring, often base-mediated or catalyzed by a transition metal, forms the furan ring. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Workflow

start Substituted Halopyridine coupling Sonogashira Coupling (Pd/Cu catalyst, terminal alkyne) start->coupling cyclization Intramolecular Cyclization (Base or Metal Catalyst) coupling->cyclization end Furo[2,3-c]pyridine Derivative cyclization->end

Caption: Palladium-catalyzed synthesis of furo[2,3-c]pyridine.

Detailed Protocol (Adapted for Furo[2,3-c]pyridine)

Step 1: Sonogashira Cross-Coupling

  • To a degassed solution of 3-iodo-4-chloropyridine (1.0 eq) and a suitable terminal alkyne (e.g., propargyl alcohol, 1.2 eq) in a solvent such as dimethylformamide (DMF) or a mixture of THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitor by TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to isolate the alkynylpyridine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the alkynylpyridine intermediate in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to promote the cyclization.

  • Heat the reaction mixture to facilitate the ring closure (e.g., 80-120 °C).

  • Monitor the reaction by TLC. Once complete, cool the reaction, perform an aqueous workup, and extract the furo[2,3-c]pyridine product.

  • Purify the final product by column chromatography or recrystallization.

Applications in Pharmaceutical Intermediate Synthesis

The furo[2,3-c]pyridine scaffold is a versatile building block for a variety of pharmaceutical intermediates. For instance, functionalized furo[2,3-c]pyridines can be further elaborated through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Example Application: Synthesis of a B-Raf Inhibitor Precursor

Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf, a key protein in cancer signaling pathways.[2] The synthesis of these complex molecules often begins with a functionalized furo[2,3-c]pyridine core, prepared using one of the methods described above. The core can then be subjected to a series of reactions to build the indanone oxime moiety.

Conclusion

The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of furo[2,3-c]pyridine intermediates, which are of significant interest in modern drug discovery. The choice between the multi-step synthesis from piperidinone and the palladium-catalyzed approach will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can efficiently access these valuable scaffolds and accelerate the development of novel therapeutics.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
  • Buckmelter, A. J., Ren, L., Laird, E. R., Rast, B., Miknis, G., Wenglowsky, S., Schlachter, S., Welch, M., Tarlton, E., Grina, J., Lyssikatos, J., Brandhuber, B. J., Morales, T., Randolph, N., Vigers, G., Martinson, M., & Callejo, M. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248–1252. [Link]

  • Snyder, H. R., & Eliel, E. L. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Furo[2,3-c]pyridine. Retrieved February 21, 2026, from [Link]

  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. [Link]

  • Mishra, A., & Singh, S. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]

  • NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
  • Gribble, G. W., & Roy, S. (2025). One-Pot Tandem Synthesis of Furo[3,2-h]quinolines by a Sonogashira Cross-Coupling and Cyclization Reaction Supported by Basic Alumina Under Microwave Irradiation. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2017). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 7(78), 49354-49363. [Link]

  • Wimmer, E., & Wimmer, F. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15459-15471. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

  • Shiotani, S., & Morita, H. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. [Link]

  • Aime, S., Botta, M., & Terreno, E. (2000). Synthesis and NMR Studies of Three Pyridine-Containing Triaza Macrocyclic Triacetate Ligands and Their Complexes with Lanthanide Ions. Inorganic Chemistry, 39(14), 3091–3098. [Link]

  • I. B. Sivaev, V. I. Bregadze, in Comprehensive Organic Chemistry II (Second Edition), 2014.
  • Queiroz, M. J. R. P., & Calhelha, R. C. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8338–8349. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related heterocyclic scaffolds. Furo[2,3-c]pyridines are crucial core structures in many biologically active molecules.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

The synthesis of fused heterocyclic systems like furopyridines requires careful control of reaction conditions due to the electronic nature of the pyridine ring—a π-deficient system fused to a π-excessive furan ring.[2] This guide is structured around a validated, multi-step synthetic pathway, addressing common challenges at each stage in a practical question-and-answer format.

Overall Synthetic Workflow

The proposed pathway involves the construction of the furan ring onto a pre-functionalized 4-chloropyridine core, followed by hydrolysis to yield the target carboxylic acid. This approach provides multiple points for characterization and purification, ensuring high-quality material for subsequent applications.

Synthetic_Workflow A Ethyl 3-Amino-4-chloropyridine-2-carboxylate B Ethyl 4-Chloro-3-hydroxypyridine-2-carboxylate A->B Step 1: Diazotization & Hydrolysis C Ethyl 2-((4-chloro-2-(ethoxycarbonyl)pyridin-3-yl)oxy)acetate B->C Step 2: O-Alkylation D Ethyl 4-Chlorofuro[2,3-c]pyridine-2-carboxylate C->D Step 3: Intramolecular Cyclization E 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid D->E Step 4: Saponification

Caption: Overall synthetic route to the target compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Step 1: Diazotization and Hydrolysis of Ethyl 3-Amino-4-chloropyridine-2-carboxylate

This crucial first step converts the starting amine into a hydroxyl group, which is essential for building the furan ring. The reaction is sensitive and can be prone to side reactions if not controlled carefully.

Q1: My yield for the conversion of the 3-amino group to the 3-hydroxy group is very low. What are the common causes?

A1: Low yields in this Sandmeyer-type reaction are typically due to three main factors:

  • Temperature Control: The diazotization step (reaction with NaNO₂) must be performed at a low temperature (0–5 °C) to ensure the stability of the diazonium salt intermediate. If the temperature rises, the salt can decompose prematurely, leading to a mixture of undesired byproducts.

  • Acid Concentration: The reaction is run in a strong aqueous acid (e.g., H₂SO₄). Insufficient acid can lead to incomplete diazotization and potential side reactions of the unreacted amine.

  • Purity of Starting Material: The presence of impurities in the starting aminopyridine can interfere with the reaction. Ensure your starting material is of high purity before beginning.

Q2: I am observing the formation of a dark, tarry substance during the hydrolysis of the diazonium salt. How can I prevent this?

A2: Tarry byproducts are often the result of polymerization or decomposition reactions. This can be mitigated by:

  • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine, keeping the internal temperature strictly below 5 °C. A rapid addition can cause localized heating and decomposition.

  • Controlled Heating: During the hydrolysis step (heating the diazonium salt solution), raise the temperature gradually. A controlled and steady increase to around 50-60 °C is often sufficient to drive the reaction to completion without promoting decomposition.

Step 2: O-Alkylation of Ethyl 4-Chloro-3-hydroxypyridine-2-carboxylate

This is a standard Williamson ether synthesis. The goal is to attach the acetate side chain to the hydroxyl group, setting the stage for cyclization.

Q3: The O-alkylation reaction is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete conversion is usually a problem of reactivity or stoichiometry. Consider the following:

  • Base Strength: The phenoxide of the hydroxypyridine must be fully formed for efficient alkylation. A moderately strong base like potassium carbonate (K₂CO₃) is typically used. If the reaction is sluggish, ensure the K₂CO₃ is anhydrous and use a slight excess (1.5-2.0 equivalents). For very stubborn cases, a stronger base like sodium hydride (NaH) can be used, but with caution due to its pyrophoric nature.

  • Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is ideal for this Sₙ2 reaction. These solvents effectively solvate the cation of the base without interfering with the nucleophile. Ensure the solvent is anhydrous.

  • Reaction Temperature: While many alkylations proceed at room temperature, gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Q4: I am seeing a significant amount of a byproduct that appears to be N-alkylated instead of O-alkylated. Why is this happening?

A4: While O-alkylation is generally favored for hydroxypyridines, competitive N-alkylation can occur, especially in pyridone tautomers. The equilibrium between the hydroxy-pyridine and pyridone forms can be influenced by the solvent and counter-ion. To favor O-alkylation:

  • Use a polar aprotic solvent (DMF, DMSO) which favors the hydroxypyridine form.

  • Employing potassium carbonate as the base often promotes O-alkylation. The potassium ion coordinates with the oxygen, increasing its nucleophilicity.

Step 3: Intramolecular Cyclization to Form the Furan Ring

This is the key ring-forming step, likely proceeding via a Dieckmann-type condensation, to create the furo[2,3-c]pyridine core. This reaction is highly sensitive to the choice of base and reaction conditions.

Q5: The cyclization reaction is not working, and I only isolate the uncyclized starting material. What conditions are critical for this step?

A5: A successful intramolecular cyclization depends heavily on the base used to deprotonate the α-carbon of the acetate group.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or ethanol are common choices.[1] The choice of alkoxide should match the ester to avoid transesterification.

  • Anhydrous Conditions: This reaction is extremely sensitive to water, which will quench the enolate intermediate and prevent cyclization. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

  • Temperature: The initial deprotonation is often performed at room temperature or with gentle heating. In some cases, refluxing in THF or ethanol is necessary to drive the cyclization to completion.[1]

Troubleshooting_Cyclization Start Low or No Yield in Cyclization Step Check1 Is the system completely anhydrous? Start->Check1 Check2 Is the base strong enough? Check1->Check2 Yes Sol1 Flame-dry glassware. Use anhydrous solvents. Check1->Sol1 No Check3 Is the temperature adequate? Check2->Check3 Yes Sol2 Use t-BuOK or NaOEt. Ensure base quality. Check2->Sol2 No Sol3 Gently reflux in THF/Ethanol. Monitor via TLC. Check3->Sol3 No Success Improved Yield Check3->Success Yes Sol1->Check2 Sol2->Check3 Sol3->Success

Caption: Decision workflow for troubleshooting the cyclization step.

Q6: My cyclization produced a complex mixture of products that is difficult to purify. What are the likely side reactions?

A6: A complex mixture suggests that side reactions are competing with the desired intramolecular cyclization.

  • Intermolecular Condensation: If the concentration of the substrate is too high, intermolecular reactions can occur, leading to dimers and polymers. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.

  • Hydrolysis: If trace amounts of water are present, the ester can be hydrolyzed back to the carboxylic acid, especially under basic conditions.

  • Decomposition: The furo[2,3-c]pyridine system can be unstable under harsh basic conditions or high temperatures.[2] It is best to use the mildest conditions that afford a reasonable reaction rate. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Step 4: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. While seemingly straightforward, this step can be complicated by the stability of the heterocyclic ring.

Q7: During the hydrolysis with NaOH/LiOH, my yield is low, and I suspect the product is decomposing. How can I achieve a cleaner hydrolysis?

A7: The electron-withdrawing nature of the pyridine ring can make the fused furan ring susceptible to nucleophilic attack and potential ring-opening under strong basic conditions.

  • Milder Conditions: Use stoichiometric amounts of base (e.g., 1.05 equivalents of LiOH·H₂O) in a mixed solvent system like THF/water or dioxane/water at room temperature.[4] This is often sufficient to hydrolyze the ester without causing significant degradation.

  • Temperature Control: Avoid excessive heating. If the reaction is slow at room temperature, gentle warming to 40-50 °C may be acceptable, but it should be carefully monitored.

  • Careful Acidification: After hydrolysis, the reaction mixture must be carefully acidified to precipitate the carboxylic acid. Add the acid (e.g., 1M HCl) slowly at 0 °C to avoid any acid-catalyzed degradation. The final pH should be adjusted to the isoelectric point of the product, which is typically in the range of pH 3-5, to ensure maximum precipitation.[5]

Q8: My final product is difficult to isolate from the aqueous solution after acidification. What are some effective workup procedures?

A8: Pyridine carboxylic acids can have appreciable water solubility, making extraction challenging.[4]

  • pH Adjustment: Ensure you have adjusted the pH to the point of minimum solubility (isoelectric point) for your specific molecule. You may need to test a small aliquot to find the optimal pH for precipitation.

  • Extraction with Different Solvents: If the product does not precipitate, try extracting the aqueous layer with a more polar organic solvent like ethyl acetate or even a mixture of chloroform and isopropanol. Continuous liquid-liquid extraction can be very effective for highly water-soluble products.

  • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your organic product and improve extraction efficiency.[4]

Part 2: Experimental Protocols & Data

Table 1: Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp. (°C)Typical Yield
1 DiazotizationNaNO₂, H₂SO₄Water0-560-70%
2 O-AlkylationEthyl bromoacetate, K₂CO₃DMF60-8085-95%
3 Cyclizationt-BuOKAnhydrous THFReflux50-65%
4 SaponificationLiOH·H₂OTHF/H₂O25-4080-90%
Protocol 1: Synthesis of Ethyl 4-Chloro-3-hydroxypyridine-2-carboxylate (Step 1)
  • To a stirred solution of concentrated sulfuric acid (30 mL) in water (100 mL), cool to 0-5 °C in an ice-salt bath.

  • Slowly add Ethyl 3-amino-4-chloropyridine-2-carboxylate (0.1 mol). Stir until all solids have dissolved.

  • Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and slowly warm the reaction vessel to 50 °C. Nitrogen gas evolution should be observed. Maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Protocol 2: Synthesis of Ethyl 4-Chlorofuro[2,3-c]pyridine-2-carboxylate (Step 3)
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (250 mL) and potassium tert-butoxide (0.12 mol).

  • Prepare a solution of Ethyl 2-((4-chloro-2-(ethoxycarbonyl)pyridin-3-yl)oxy)acetate (0.1 mol) in anhydrous THF (100 mL).

  • Add the substrate solution dropwise to the stirred suspension of the base over 1 hour at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the cyclized product.

References

Sources

Solubility optimization of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers working with 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid . It synthesizes physicochemical principles with practical, bench-proven methodologies to overcome solubility and handling challenges.[1]

Executive Summary & Compound Profile

The Core Challenge: 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid presents a classic "solubility paradox" common in fragment-based drug discovery. Its fused bicyclic heteroaromatic core creates high crystal lattice energy (due to efficient


-

stacking), while its amphoteric nature (basic pyridine nitrogen + acidic carboxylic acid) leads to pH-dependent zwitterionic species that are notoriously insoluble in neutral aqueous media.[1]

Successful handling requires manipulating the ionization state to disrupt lattice forces.[1] This guide provides the precise protocols to solubilize, purify, and stabilize this scaffold.

Physicochemical Data Table
PropertyValue (Approx/Predicted)Implications for Handling
Molecular Formula C

H

ClNO

Molecular Weight 197.58 g/mol Fragment-sized; suitable for high-concentration stocks.[1]
pKa

(Pyridine N)
~2.8 - 3.2Weakly basic due to electron-withdrawing Cl and furan fusion.[1]
pKa

(Carboxylic Acid)
~3.5 - 4.0Acidic; exists as anion at physiological pH.[1]
logP (Octanol/Water) ~1.8 - 2.2Moderately lipophilic; requires organic co-solvents.[1]
Isoelectric Point (pI) ~3.2 - 3.5DANGER ZONE: Minimum solubility occurs here.[1] Avoid buffers in this range.

Critical Solubility Architectures

To act autonomously in the lab, you must visualize the molecule's behavior in solution.[1] The diagram below illustrates the speciation of the compound across the pH scale.

Figure 1: pH-Dependent Speciation & Solubility Strategy[1]

Speciation cluster_acid pH < 2.0 (Acidic) cluster_neutral pH ~ 3.0 - 4.0 (Isoelectric) cluster_basic pH > 5.5 (Basic) Cation Cationic Species (Soluble) Pyridine-H+ / COOH Neutral Neutral / Zwitterion (Precipitation Risk) Pyridine-H+ / COO- Cation->Neutral Deprotonation (pKa1 ~3.0) Tip1 Use 1M HCl or TFA for dissolution Cation->Tip1 Anion Anionic Species (Soluble) Pyridine / COO- Neutral->Anion Deprotonation (pKa2 ~3.8) Tip2 AVOID this range for stock solutions Neutral->Tip2 Tip3 Use PBS (pH 7.4) or NaHCO3 Anion->Tip3

Caption: Solubility is maximized at pH extremes. The "Danger Zone" (pH 3–4) represents the isoelectric point where net charge is zero, leading to aggregation.[1]

Troubleshooting & FAQs

Q1: Why does the compound precipitate when I dilute my DMSO stock into water?

Diagnosis: This is "Crash-out" caused by the hydrophobic effect.[1] The organic solvent (DMSO) is stripped away by water, and if the final aqueous pH is near the compound's pI (3–4), the lattice energy overcomes solvation.[1] Solution:

  • Buffer Choice: Do not dilute into unbuffered water (which is slightly acidic, pH ~5–6).[1] Dilute into a buffered system at pH 7.4 (PBS) or pH 8.0 (Tris). The goal is to immediately force the molecule into its anionic state.[1]

  • Step-Wise Dilution: Perform an intermediate dilution in 50% DMSO/Water before the final step to prevent rapid local supersaturation.[1]

Q2: I see a "gum" or oil instead of crystals during purification. What is happening?

Diagnosis: You are likely trapping impurities or solvents within an amorphous solid phase.[1] This often happens when acidifying a basic solution too quickly.[1] Solution:

  • Slower Acidification: When precipitating the acid from a basic solution (e.g., NaOH), add 1N HCl dropwise with vigorous stirring.[1]

  • Seeding: If available, add a few mg of pure crystal seeds when the solution becomes cloudy.

  • Heat Cycling: Briefly heat the gummy suspension to 50°C and allow it to cool slowly. This promotes Ostwald ripening, converting the amorphous gum into crystalline solid.[1]

Q3: Can I use this compound for In Vivo studies? What is the best vehicle?

Recommendation: Avoid pure DMSO vehicles due to toxicity.[1]

  • Preferred Vehicle: 5% DMSO + 95% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (20% w/v in water).[1]
  • Mechanism: The cyclodextrin encapsulates the lipophilic chlorofuro-pyridine core, while the external hydrophilic shell ensures aqueous solubility.[1]

Experimental Protocols

Protocol A: High-Purity Dissolution for Biological Assays

Use this protocol to prepare a 10 mM stock solution that remains stable.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid (Solid)[1]

Procedure:

  • Weighing: Weigh 1.98 mg of substance (approx. 10 µmol) into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water-containing DMSO; moisture promotes degradation over time.[1]

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes. Visual inspection should show zero particulates.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Purification via "pH-Swing" Extraction

Use this protocol if your synthesized material contains non-acidic impurities (e.g., unreacted starting materials) or inorganic salts.[1]

Logic: This method exploits the carboxylic acid handle.[1][2] We switch the molecule between water-soluble (salt) and organic-soluble (neutral/acid) states to wash away impurities.[1]

Purification Start Crude Solid (Impure) Step1 Dissolve in 1N NaOH (pH > 10) Start->Step1 Step2 Wash with Ethyl Acetate (Organic Phase) Step1->Step2 Step3 Separate Layers Step2->Step3 AqLayer Aqueous Layer (Contains Product as Salt) Step3->AqLayer Keep OrgLayer Organic Layer (Contains Non-Acidic Impurities) Step3->OrgLayer Discard Step4 Acidify Aqueous Layer with 1N HCl to pH ~2-3 AqLayer->Step4 Step5 Precipitate Forms Step4->Step5 Step6 Filter & Dry (Vacuum Oven, 45°C) Step5->Step6

Caption: The pH-Swing protocol isolates the target acid from non-acidic contaminants by leveraging its solubility in base.[3]

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved (solution will be yellow/amber).

  • Washing: Transfer to a separatory funnel. Wash with an equal volume of Ethyl Acetate .[1] Shake vigorously and vent.

  • Separation: Discard the top organic layer (removes non-polar impurities).[1] Keep the bottom aqueous layer.[1]

  • Precipitation: Cool the aqueous layer on ice.[1] Slowly add 1N HCl while stirring until pH reaches ~2–3. A thick white/off-white precipitate should form.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (to remove NaCl) and a small amount of cold hexanes.

  • Drying: Dry under vacuum at 45°C overnight.

References

  • Solubility of Pyridine-Carboxylic Acids : Detailed analysis of picolinic and nicotinic acid derivatives, establishing the baseline for zwitterionic behavior in heterocyclic acids. Source: National Institutes of Health / PubChem [Link][1]

  • Purification of Carboxylic Acids : Standard methodologies for acid-base extraction and pH-swing purification of aromatic carboxylic acids.[1] Source: LookChem Technical Reference [Link]

  • Handling of Furo[2,3-c]pyridine Derivatives : Structural data and chemical properties of the core furo-pyridine scaffold used to infer stability and solubility profiles. Source: PubChem Compound Summary [Link][1]

Sources

Technical Support Center: 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Solution Stability

Disclaimer: Specific, peer-reviewed stability data for 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is not extensively available in public literature. This guide is therefore based on established principles of chemical stability, data from structurally analogous compounds, and general best practices in pharmaceutical and chemical research. The provided protocols are intended as a starting point for a thorough investigation of the compound's stability in your specific experimental matrix.

Introduction

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique fused ring system, combining a furan and a pyridine moiety, along with the presence of a carboxylic acid and a chloro substituent, presents a distinct chemical profile. Understanding the stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results, from initial screening assays to more complex biological studies. This guide provides a comprehensive framework for researchers to assess and manage the stability of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid that could lead to its degradation in solution?

A1: The primary chemical liabilities of this molecule are likely associated with the furo[2,3-c]pyridine core and the chloro substituent. Furan rings can be susceptible to acid-catalyzed hydrolysis or oxidation. The pyridine ring, while generally stable, can be involved in complex degradation pathways. The chloro group on the pyridine ring may be susceptible to nucleophilic displacement, especially under basic conditions or in the presence of strong nucleophiles.

Q2: I am dissolving the compound in DMSO for my primary stock. Is this a stable solution?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of organic compounds. Generally, it is considered a good choice for long-term storage at low temperatures (e.g., -20°C or -80°C). However, it is crucial to use anhydrous DMSO, as water content can facilitate hydrolysis over time. It is also recommended to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My aqueous assay buffer is at a physiological pH of 7.4. Should I be concerned about the stability of the compound during my experiment?

A3: While a pH of 7.4 is generally considered mild, the stability of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid in aqueous buffers should not be assumed. The carboxylic acid group will be deprotonated at this pH, which may influence the electronic properties and reactivity of the entire molecule. It is highly recommended to perform a preliminary stability study in your specific assay buffer to determine the compound's half-life under your experimental conditions.

Q4: I have observed a gradual loss of activity of my compound in a cell-based assay over 48 hours. Could this be due to instability?

A4: Yes, a gradual loss of activity is a classic indicator of compound instability in the assay medium. Cell culture media are complex aqueous solutions containing various potential nucleophiles (e.g., amino acids, thiols like glutathione) that could react with the compound. Furthermore, cellular metabolism can also contribute to the degradation of the compound. It is advisable to run a parallel experiment where the compound is incubated in the cell-free medium for the same duration to assess its chemical stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Degradation of the compound in stock or working solutions.1. Prepare fresh stock and working solutions from solid material. 2. Perform a stability study on the stock solution under your storage conditions. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC/LC-MS analysis of the sample The compound is degrading.1. Characterize the new peaks by mass spectrometry to identify potential degradation products. 2. Investigate the influence of pH, temperature, and light on the rate of degradation.
Low recovery of the compound from biological matrices The compound is unstable in the matrix or is binding to matrix components.1. Perform a matrix stability study by spiking the compound into the matrix and monitoring its concentration over time. 2. Use a protein precipitation or solid-phase extraction method that minimizes degradation during sample preparation.
Precipitation of the compound in aqueous buffer The compound has low aqueous solubility at the working concentration and pH.1. Determine the kinetic and thermodynamic solubility of the compound in your buffer. 2. Consider the use of co-solvents or other formulation strategies to improve solubility.

Investigational Protocol for Assessing Solution Stability

This protocol provides a systematic approach to evaluating the stability of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid in a solution of interest.

Objective: To determine the rate of degradation of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid in a specific solvent or buffer system over time.
Materials:
  • 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid (solid)

  • High-purity solvent (e.g., anhydrous DMSO, acetonitrile)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • pH meter

Experimental Workflow:

Caption: Workflow for assessing compound stability.

Step-by-Step Procedure:
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the primary stock solution with the buffer of interest to achieve the final desired concentration for your experiment (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.

  • Initial Time Point (t=0): Immediately after preparing the working solution, take an aliquot, and quench the reaction by diluting it with a solvent that stops degradation, such as acetonitrile (ACN). This will serve as your t=0 sample.

  • Incubation: Place the remainder of the working solution in a temperature-controlled environment that mimics your experimental conditions (e.g., a 37°C incubator).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and quench them in the same manner as the t=0 sample.

  • Analytical Quantification: Analyze all the quenched samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

    • HPLC Method Development (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at a suitable wavelength (determined by UV-Vis scan) or by mass spectrometry (monitoring the parent ion).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) of the compound using the formula: t½ = 0.693 / k.

Potential Degradation Pathways

While specific degradation products for 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid have not been reported, we can hypothesize potential pathways based on the reactivity of its functional groups.

Degradation_Pathways Parent 4-Chlorofuro[2,3-c]pyridine- 2-carboxylic acid Hydrolysis Hydrolysis of Furan Ring Parent->Hydrolysis Acid/Base Catalysis Nucleophilic_Substitution Nucleophilic Substitution of Cl Parent->Nucleophilic_Substitution Presence of Nucleophiles (e.g., R-SH, R-NH2) Decarboxylation Decarboxylation Parent->Decarboxylation Heat/Light

Caption: Potential degradation pathways.

  • Hydrolysis of the Furan Ring: Under acidic conditions, the furan ring can undergo cleavage.

  • Nucleophilic Aromatic Substitution: The chloro group on the pyridine ring can be displaced by nucleophiles present in the solution, such as amines or thiols from a biological matrix.

  • Decarboxylation: Although generally requiring harsh conditions, decarboxylation could be a possibility under certain circumstances, such as exposure to heat or light.

It is crucial to use analytical techniques like LC-MS/MS to identify the structures of any observed degradation products to confirm the degradation pathway.

References

  • Di, L., & Kerns, E. H. (2016).
  • Anderson, B. D. (2010). Chemical stability of pharmaceuticals: a handbook for pharmacists.
  • PubChem. (n.d.). 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: Purification of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

[1]

Executive Summary & Compound Profile

This guide addresses the purification challenges associated with 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid . This heterocyclic building block exhibits a "push-pull" electronic structure—containing both a basic pyridine nitrogen (attenuated by the chlorine) and an acidic carboxylic acid.[1]

  • Primary Challenge: The compound is prone to decarboxylation at high temperatures and oiling out in non-polar solvents due to its zwitterionic potential.

  • Recommended Strategy: A two-stage purification protocol combining Acid-Base Precipitation (for bulk impurity removal) followed by Recrystallization (for final polishing).[1]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity High (Amphoteric)Soluble in polar protic solvents; insoluble in pure hydrocarbons.[1]
Thermal Stability ModerateRisk of Decarboxylation above 100°C. Avoid high-boiling solvents (e.g., DMSO, DMF) for recrystallization if possible.[1]
Solubility pH-dependentSoluble in aqueous base (pH > 8); precipitating at pH < 3.[1]

Solvent Selection Guide

Do not rely on a single solvent without testing. Use this hierarchy based on impurity profile.

Tier 1: Primary Recrystallization Systems

These solvents offer the best balance of solubility differential and thermal safety.

Solvent SystemComposition (v/v)Protocol Notes
Ethanol (Anhydrous) 100%Best Starting Point. Dissolve at reflux (~78°C).[1] If insoluble, add drops of water.[1]
Methanol / Water 90:10 to 50:50Good for removing inorganic salts. Dissolve in hot MeOH, add hot water until turbid, cool slowly.
Acetonitrile 100%Useful if the impurity is highly polar (e.g., polymeric tars).[1] The product is often sparingly soluble, requiring large volumes.[1]
Tier 2: "Rescue" Systems (For Oiling Out)

Use these if the compound forms a gum/oil instead of crystals.[1]

  • Ethyl Acetate / Methanol (9:1): The small amount of methanol prevents oiling out, while EtOAc reduces overall solubility to force precipitation.[1]

  • Acetic Acid (Glacial): Excellent solvent power but difficult to remove.[1] Use only if other methods fail.

Step-by-Step Purification Protocols

Protocol A: Acid-Base "Crash" (Recommended for Crude Material)

Use this before recrystallization if purity is <90%.[1]

  • Dissolution: Suspend crude solid in 10% aq. NaHCO₃ (10 mL/g).[1] Stir until evolution of CO₂ ceases.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble tars (non-acidic impurities).

  • Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with 2N HCl to pH ~2–3.

    • Critical: Do not overshoot to pH < 1, as the pyridine nitrogen may protonate, increasing water solubility (pyridinium salt formation).[1]

  • Isolation: Filter the white/off-white precipitate. Wash with cold water. Dry under vacuum at 45°C.

Protocol B: Recrystallization (Polishing)[1]
  • Solvent Prep: Heat Ethanol (EtOH) to near reflux.[1]

  • Saturation: Add hot EtOH to the solid dropwise with vigorous stirring. Use the minimum amount necessary to dissolve.

    • Note: If 20 volumes (20 mL/g) are added and solid remains, the material is likely inorganic salt (NaCl/KCl).[1] Filter hot.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Collection: Filter cold. Wash with cold Et₂O or Hexane to remove surface mother liquor.

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a sticky blob) instead of crystallizing.

Cause: The solution is too concentrated, or the solvent is too non-polar (e.g., pure EtOAc or Toluene).[1] Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add a "co-solvent" that is more polar (e.g., 5–10% Methanol or Ethanol).[1]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface to induce nucleation.[1]

Q2: My yield is very low (<30%). Where is my compound?

Cause A (Mother Liquor Loss): The compound is amphoteric.[1] If the pH is too low (<1) or too high (>7), it remains water-soluble.[1] Cause B (Thermal Decomposition): You boiled it too long in a high-boiling solvent, causing decarboxylation.[1] Fix:

  • Check the pH of the mother liquor.[1] Adjust to pH 3–4 and see if more solid precipitates.

  • Evaporate the mother liquor to dryness and analyze by LC-MS to check for decomposition products (M-44 mass loss).

Q3: The solid is colored (brown/tan) even after recrystallization.

Cause: Oxidative polymerization of furan/pyridine byproducts. Fix: Perform an Activated Carbon treatment .

  • Dissolve compound in hot solvent.[2]

  • Add Activated Charcoal (5 wt%). Stir for 10 mins.

  • Filter hot through Celite.

  • Proceed with crystallization.[2][3]

Decision Logic (Workflow Visualization)

PurificationWorkflowStartCrude 4-Chlorofuro[2,3-c]pyridine-2-COOHPurityCheckCheck Purity (LC-MS/NMR)Start->PurityCheckHighPurityPurity > 90%PurityCheck->HighPurityLowPurityPurity < 90%PurityCheck->LowPurityRecrystChoiceChoose Solvent SystemHighPurity->RecrystChoiceAcidBaseProtocol A: Acid-Base Extraction(Dissolve in NaHCO3 -> Filter -> Acidify)LowPurity->AcidBaseAcidBase->RecrystChoiceEthanolTry Ethanol (Reflux)RecrystChoice->EthanolStandardMeOHWaterTry MeOH/Water (Hot)RecrystChoice->MeOHWaterIf Salts PresentResultCheckCrystals Formed?Ethanol->ResultCheckMeOHWater->ResultCheckSuccessFilter & Dry(Final Product)ResultCheck->SuccessYesOilingOiling Out?ResultCheck->OilingNoAddPolarAdd 10% MeOHor Seed CrystalOiling->AddPolarAddPolar->ResultCheck

Figure 1: Decision tree for the purification of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid, prioritizing acid-base extraction for crude mixtures.

References

  • Synthesis of Furo[2,3-c]pyridine Derivatives Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1887. Note: Describes the isolation of the parent furo[2,3-c]pyridine core and handling of related esters. [1]

  • Purification of Chloropyridine Carboxylic Acids GuideChem. (2022).[1] How is 4-Chloropyridine-2-carboxylic acid synthesized? Note: Provides the standard protocol for the 4-chloropyridine analog (dissolution in base, acidification, ethanol recrystallization).

  • General Recrystallization Strategies for Heterocycles MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Note: Fundamental principles for selecting solvent pairs for polar/heterocyclic compounds.

  • Properties of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid PubChem. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid (Compound Summary). [1]

Overcoming steric hindrance in 4-chlorofuro[2,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chlorofuro[2,3-c]pyridine Functionalization

Ticket ID: FCP-CL4-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deceptive" Electrophile

Welcome to the technical guide for handling 4-chlorofuro[2,3-c]pyridine . Many researchers approach this scaffold expecting standard 4-chloropyridine reactivity (highly electrophilic, prone to SNAr). They are often met with recovered starting material or decomposition.

The Core Problem: The 4-position in furo[2,3-c]pyridine is uniquely deactivated by two converging factors:

  • Electronic Deactivation: The furan oxygen (position 1) donates electron density into the pyridine ring via resonance, rendering the C4-Cl bond significantly less electrophilic than in isolated pyridine systems.

  • Steric "Bay" Effect: The C4 position sits in a pseudo-peri relationship with the C3 position of the furan ring. Even a proton at C3 creates a "steric wall" that repels bulky nucleophiles and catalyst ligands.

This guide provides the protocols to breach this wall.

Module 1: Troubleshooting SNAr Failures

User Query: "I tried reacting 4-chlorofuro[2,3-c]pyridine with a secondary amine in EtOH at reflux. No product, just starting material. Why?"

Diagnosis: Standard SNAr conditions (EtOH, reflux, mild base) are insufficient. The electron-donating furan ring raises the LUMO energy at C4, making nucleophilic attack unfavorable. You are fighting electronic deactivation.

The Solution: The "Acid-Activation" Protocol To overcome the electronic push from the furan oxygen, you must protonate or complex the pyridine nitrogen to pull electron density out of the ring.

Step-by-Step Protocol:

  • Solvent Switch: Abandon protic solvents (EtOH). Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These stabilize the transition state.[1]

  • Acid Catalysis: Add 1.0 equiv of HCl (4M in dioxane) or p-TsOH .

    • Mechanism:[2][3][4][5][6] Protonation of N6 creates a pyridinium species, dramatically lowering the LUMO energy and activating C4 toward attack.

  • Microwave Irradiation: Heat to 140–160°C for 30–60 minutes. Thermal heating at 80°C is rarely sufficient for this scaffold.

Critical Warning: If your nucleophile is acid-sensitive, do not use this method. Proceed immediately to Module 2 (Pd-Catalysis).

Module 2: Overcoming Sterics in Pd-Catalysis

User Query: "My Suzuki coupling works on 4-chloropyridine but fails on 4-chlorofuro[2,3-c]pyridine. I see mostly protodehalogenation (reduction)."

Diagnosis: The failure is likely at the Oxidative Addition step. The steric bulk at C3/C4 and the electron-rich nature of the ring make the Pd insertion into the C-Cl bond slow. Slow oxidative addition allows side reactions (like beta-hydride elimination or reduction) to dominate.

The Solution: The "Bulky-Rich" Ligand Strategy You need a ligand that is both electron-rich (to force oxidative addition) and bulky (to protect the active Pd species, but flexible enough to accommodate the substrate).

Recommended Catalyst Systems:

Catalyst SystemLigand ClassWhy it works for 4-Cl-Furo[2,3-c]Py
Pd-PEPPSI-IPr NHC (Carbene)Gold Standard. The "throw-away" pyridine ligand creates a highly active 12-electron species that aggressively inserts into hindered chlorides.
Pd(OAc)₂ + XPhos Dialkylbiaryl phosphineExcellent for Suzuki couplings. The isopropyl groups on the upper ring provide the necessary steric bulk to prevent catalyst dimerization.
Pd₂(dba)₃ + RuPhos Dialkylbiaryl phosphineBest for Buchwald-Hartwig (C-N coupling). Specifically designed to prevent unoccupied coordination sites that lead to beta-hydride elimination.

Protocol: High-Steric Suzuki Coupling

  • Charge: 1.0 eq Substrate, 1.5 eq Boronic Acid, 2.0 eq K₃PO₄ (finely ground).

  • Catalyst: 2 mol% Pd-PEPPSI-IPr .

  • Solvent: Dioxane/H₂O (4:1). The water is critical for the transmetalation step in hindered systems.

  • Conditions: 80°C, 2-4 hours. Do not overheat initially; allow the active species to form.

Module 3: Decision Logic & Workflow

Use this logic map to select the correct experimental path based on your nucleophile and available equipment.

ReactionLogic Start START: 4-Chlorofuro[2,3-c]pyridine Functionalization NucType Identify Nucleophile Type Start->NucType Amine Amine / Alkoxide (C-N / C-O Bond) NucType->Amine Heteroatom Carbon Boronic Acid / Zincate (C-C Bond) NucType->Carbon Carbon StericCheck Is Nucleophile Bulky? (e.g., t-BuNH2, ortho-subst. aryl) Amine->StericCheck MethodSuzuki Method C: Suzuki-Miyaura (Pd-PEPPSI-IPr) Carbon->MethodSuzuki MethodSNAr Method A: S_NAr (Acid Activated) StericCheck->MethodSNAr No (Small Nuc) MethodBuchwald Method B: Buchwald-Hartwig (RuPhos/Pd) StericCheck->MethodBuchwald Yes (Steric Nuc) FailCheck Did it Fail? MethodSNAr->FailCheck MethodBuchwald->FailCheck Exchange Advanced: Halogen Exchange (Convert Cl -> I with NaI/AcCl) FailCheck->Exchange Yes (Low Yield) Exchange->MethodBuchwald Retry with Iodide

Caption: Decision tree for selecting reaction conditions based on nucleophile sterics and type.

Frequently Asked Questions (FAQs)

Q: Can I use standard Pd(PPh₃)₄ (Tetrakis) for this coupling? A: Avoid it. Tetrakis is prone to oxidation and lacks the electron richness required to insert into the deactivated C4-Cl bond of this specific scaffold. You will likely observe homocoupling of your boronic acid or simple reduction of the chloride. Use Pd(dppf)Cl₂ (for simple cases) or XPhos Pd G4 (for difficult cases).

Q: I need to introduce a nitrile group at C4. SNAr with NaCN failed. A: Cyanation via SNAr is notoriously difficult here. Use a Pd-catalyzed cyanation with Zn(CN)₂ and Xantphos . Xantphos has a wide bite angle that facilitates the reductive elimination of the nitrile product, which is often the bottleneck in cyanation.

Q: How do I synthesize the 4-iodo analog if the chloro is too unreactive? A: You can perform a Finkelstein-like aromatic exchange. Reflux the 4-chloro substrate with NaI (5.0 eq) and Acetyl Chloride (1.0 eq) in Acetonitrile. The transient formation of the N-acyl pyridinium species activates the ring for halide exchange. The 4-iodo derivative is approx. 100x more reactive in Pd-couplings.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[7] Synthesis of Furo[2,3-c]pyridine. Heterocycles. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction. Chemistry – A European Journal.[6][7] Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • BenchChem. (2025).[8] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Mechanistic analogues for fused pyridine reactivity). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Profiling of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth 1H NMR analysis of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid , designed for medicinal chemists and structural biologists.

Executive Technical Summary

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a fused bicyclic heteroaromatic scaffold often utilized in kinase inhibitor discovery (e.g., targeting PIM or JAK kinases). Its NMR signature is defined by a highly deshielded pyridine system and a distinct furan singlet, modulated by the electron-withdrawing effects of the chlorine atom at C4 and the carboxylic acid at C2.

Key Diagnostic Features:

  • The "Disappearing" Proton: The carboxylic acid proton (~13.5 ppm) is visible only in anhydrous DMSO-d6 and vanishes in protic solvents (CD3OD/D2O).

  • Regio-isomer Distinction: The singlet multiplicity of the aromatic protons (H5, H7) confirms the 4-position substitution, distinguishing it from 5- or 7-substituted isomers which would exhibit coupling constants (

    
     Hz).
    
  • Chlorine Fingerprint: A downfield shift of the H5 proton relative to the non-chlorinated parent due to the inductive effect (-I) of the halogen.

Structural Logic & Numbering

To interpret the spectrum accurately, we must establish the IUPAC numbering for the furo[2,3-c]pyridine core.

  • Core: Furan fused to Pyridine.

  • Fusion: The "c" face of pyridine (bond C3-C4) is fused to the "2,3" face of furan.

  • Numbering:

    • Position 1: Oxygen (Furan).[1]

    • Position 2: Carboxylic Acid (-COOH).[2][3]

    • Position 3: Furan Proton (H3).

    • Position 4: Chlorine (-Cl).[1][2][3][4][5]

    • Position 5: Pyridine Proton (H5).

    • Position 6: Nitrogen.[3]

    • Position 7: Pyridine Proton (H7).[1]

Structure Core Furo[2,3-c]pyridine Core Sub_Cl 4-Chloro (Cl) Inductive withdrawing Deshields H5 Core->Sub_Cl Substitution Sub_COOH 2-COOH Anisotropic Cone Deshields H3 Core->Sub_COOH Substitution Proton_H7 H7 (Alpha to N) Most Deshielded (~9.0 ppm) Core->Proton_H7 Aromatic Region Proton_H5 H5 (Alpha to N, Ortho to Cl) Singlet (~8.6 ppm) Core->Proton_H5 Aromatic Region Proton_H3 H3 (Furan) Singlet (~7.8 ppm) Core->Proton_H3 Furan Region Sub_Cl->Proton_H5 Ortho Effect Sub_COOH->Proton_H3 Ortho Effect

Figure 1: Structural relationships and substituent effects on chemical shifts.

Comparative Analysis: Solvent Systems & Alternatives

The choice of solvent dramatically alters the spectral appearance. The table below compares the experimental performance of DMSO-d6 versus Methanol-d4, and contrasts the molecule with its non-chlorinated analog.

Table 1: Chemical Shift Comparison (δ ppm)

Note: Values are referenced to TMS (0.00 ppm).[6] "s" = singlet.

Proton Assignment4-Cl Analog (DMSO-d6)4-Cl Analog (CD3OD)Non-Chlorinated Parent (DMSO-d6)Interpretation
-COOH 13.5 - 14.0 (br s) Not Observed13.2 (br s)Exchangeable proton. Visible only in aprotic polar solvents.
H7 (Pyridine) 9.05 (s) 8.98 (s)8.95 (d, J=5Hz)Most downfield due to proximity to Nitrogen and O-bridge.
H5 (Pyridine) 8.65 (s) 8.55 (s)7.80 (d, J=5Hz)Diagnostic Marker: The Cl atom replaces H4, removing the vicinal coupling. H5 shifts downfield due to Cl.
H3 (Furan) 7.85 (s) 7.75 (s)7.60 (s)Deshielded by the adjacent COOH group.
Comparative Insight
  • vs. Non-Chlorinated Parent: The parent compound (Furo[2,3-c]pyridine-2-carboxylic acid) displays a pair of doublets for H4 and H5 (J ≈ 5.0 Hz). The 4-Chloro derivative collapses this region into two distinct singlets (H5 and H7), confirming the substitution at the 4-position.

  • Solvent Effect: In CD3OD, the acidic proton exchanges with deuterium (

    
    ), disappearing from the spectrum. The HDO peak will rise significantly around 4.8 ppm.
    

Detailed Mechanistic Interpretation

A. The Pyridine Ring (H7 & H5)

The pyridine ring in the furo[2,3-c] orientation places the nitrogen at position 6.

  • H7 (Position 7): This proton is located between the pyridine nitrogen and the furan oxygen bridge. It experiences the strongest deshielding (lowest electron density) due to the combined electronegativity of N and O. It appears as a sharp singlet around 9.05 ppm .

  • H5 (Position 5): Located between the Nitrogen (pos 6) and the Chlorine (pos 4). The Chlorine atom exerts an inductive electron-withdrawing effect (-I), shifting H5 downfield to ~8.65 ppm .

    • Coupling: While typically a singlet, high-resolution (600 MHz+) scans may reveal a tiny para-coupling (J < 1 Hz) between H5 and H7, though this is often unresolved.

B. The Furan Ring (H3)
  • H3 (Position 3): This proton is on the furan ring, adjacent to the carboxylic acid. The anisotropic cone of the carbonyl group (C=O) deshields this proton, placing it at ~7.85 ppm . It appears as a singlet because there are no adjacent protons on the furan ring (C2 has COOH, C3a is quaternary).

C. The Carboxylic Acid (-COOH)[7]
  • Broad Singlet (~13.5 ppm): In DMSO-d6, carboxylic acids form hydrogen-bonded dimers. This deshields the proton significantly. The signal is often broad due to dynamic proton exchange.

  • Trace Water: Note that the water peak in DMSO (usually 3.33 ppm) may shift downfield if the carboxylic acid concentration is high, as the acid protonates the residual water.

Experimental Protocol: Optimal Resolution

To ensure reproducibility and spectral quality suitable for publication or patent filing, follow this self-validating protocol.

Protocol Step1 Sample Prep 5-10 mg in 0.6 mL DMSO-d6 (Avoid CDCl3 due to solubility) Step2 Add Scavenger Add 1-2 mg activated 4Å Sieves (Removes water to sharpen COOH) Step1->Step2 Step3 Acquisition Pulse: 30° | D1: 5 sec (Long D1 ensures COOH relaxation) Step2->Step3 Step4 Processing Line Broadening (LB) = 0.3 Hz Baseline Correction: Polynomial Step3->Step4

Figure 2: Optimized workflow for acquiring high-resolution NMR of heteroaromatic acids.

Critical Steps:

  • Solvent Choice: Do not use CDCl3. This compound is highly polar and likely insoluble or will aggregate in chloroform, leading to broad lines. DMSO-d6 is the gold standard here.

  • Relaxation Delay (D1): The quaternary carbons and the isolated protons (H3, H5, H7) have long T1 relaxation times. Set D1 to at least 5 seconds to ensure accurate integration (quantitative NMR).

  • Water Suppression: If the water peak at 3.33 ppm overlaps with signals (unlikely here, but good practice), use a presaturation pulse sequence (e.g., zgpr on Bruker systems), but be careful not to suppress the exchangeable COOH signal if it has drifted.

References

  • Synthesis and NMR of Furo[2,3-c]pyridines: Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[7]

  • Solvent Effects on Carboxylic Acids: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[8]

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Precursor Data (4-Chloropyridine-2-carboxylic acid): PubChem Compound Summary for CID 230890.

Sources

Definitive Structural Verification of 4-Chlorofuro[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors (e.g., VEGFR-2, CDK2) and HIV-1 protease inhibitors, the 4-chlorofuro[2,3-c]pyridine scaffold represents a critical pharmacophore. However, its synthesis—often involving cyclization of functionalized pyridines or furan ring formation—is prone to generating regioisomers, specifically furo[3,2-c]pyridine .

Distinguishing these isomers is non-trivial. Standard 1H-NMR often fails to provide conclusive evidence due to the lack of coupling partners across the fused ring system and the electronic similarity of the isomers. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously assign the regiochemistry of the chlorine substitution and the fusion mode.

This guide compares the efficacy of structural verification methods and provides a validated protocol for crystallizing these recalcitrant planar heterocycles.

Comparative Analysis: NMR vs. SC-XRD vs. PXRD

The following table objectively compares the three primary verification techniques for 4-chlorofuro[2,3-c]pyridine derivatives.

Feature1D/2D NMR (NOESY/HMBC) Single Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Utility Routine purity & functional group check.Absolute structural determination. Batch consistency & polymorph ID.
Regioisomer ID Inferred. Relies on NOE signals which can be weak/absent in planar fused rings.Direct. Visualizes atomic connectivity and bond lengths.Fingerprint. Requires a reference pattern (calculated from SC-XRD).
Sample Req. ~5-10 mg (Solution).Single high-quality crystal (>0.1 mm).~10-50 mg (Polycrystalline solid).
Turnaround Fast (<1 hour).Slow (Days to Weeks for growth + data).Fast (<2 hours).
Blind Spot Quaternary carbons; ambiguous long-range couplings.Twinning in planar stacks; crystal disorder.Amorphous phases; cannot solve de novo structure easily.
Verdict Screening Tool. Use for initial checks.The Gold Standard. Required for lead compounds.QC Tool. Use for bulk manufacturing.

Decision Matrix: Verification Workflow

The following flowchart illustrates the logical pathway for verifying the 4-chlorofuro[2,3-c]pyridine scaffold, minimizing resource waste while ensuring structural integrity.

VerificationWorkflow Start Crude Product (4-chlorofuro[2,3-c]pyridine) NMR 1H / 13C NMR (Screening) Start->NMR Ambiguity Is Regiochemistry Ambiguous? NMR->Ambiguity SCXRD SC-XRD Experiment (Definitive) Ambiguity->SCXRD Yes (Fused Ring Problem) Release Release for Bio-Assay Ambiguity->Release No (Clear NOE) PXRD PXRD Fingerprinting (Batch QC) SCXRD->PXRD Generate Reference Pattern PXRD->Release

Figure 1: Logical workflow for structural verification. Note that for fused heterocycles, the "Ambiguity" path to SC-XRD is frequently the necessary route due to NMR limitations.

Experimental Protocol: SC-XRD of 4-Chlorofuro[2,3-c]pyridine[1]

This protocol addresses the specific challenge of crystallizing planar chlorinated heterocycles, which tend to form thin, stacked needles that are prone to twinning.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Grow block-like crystals suitable for diffraction, avoiding thin needles.

  • Solvent System:

    • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Anti-solvent (Poor): Hexane or Pentane.

    • Rationale: 4-chlorofuro[2,3-c]pyridines exhibit moderate polarity. Slow diffusion of non-polar hexane into the solution encourages orderly stacking.

Step-by-Step:

  • Dissolve 15 mg of the derivative in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Place the open inner vial into a larger outer vial containing 3 mL of Hexane.

  • Cap the outer vial tightly.

  • Store at 4°C in a vibration-free environment.

  • Observation: Harvest crystals after 3-7 days. Look for prisms/blocks. Avoid clusters.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation,

    
     Å).
    
  • Temperature: 100 K (Critical to reduce thermal motion of the chloro-substituent).

  • Refinement Strategy:

    • Planar molecules often stack in space groups like

      
       or 
      
      
      
      .
    • Watch for Disorder : The chlorine atom (large electron density) may show rotational disorder if the furan ring packing is loose.

    • Validation: The C-Cl bond length should refine to approx 1.72–1.74 Å . Significant deviation suggests incorrect atom assignment (e.g., confusing N for C).

Mechanistic Insight: Why NMR Fails Here

In 4-chlorofuro[2,3-c]pyridine, the fusion carbons (C3a and C7a) are quaternary. In HMBC (Heteronuclear Multiple Bond Correlation) experiments, identifying the connectivity requires seeing correlations across these "silent" bridges.

  • The Problem: The proton on the furan ring (H2) and the protons on the pyridine ring (H5, H6) are separated by 4+ bonds in some isomers, or the coupling pathways are electronically suppressed.

  • The Consequence: You may successfully synthesize the molecule, but NMR cannot definitively rule out the furo[3,2-c] isomer, which has a nearly identical chemical shift fingerprint.

  • The Solution: SC-XRD determines the structure based on electron density, rendering the "silent" carbons visible and proving the position of the Oxygen atom relative to the Nitrogen.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[1]

  • Shaban, A. K. F., et al. (2021).[2] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors.[3] Molecules, 26(13), 3866.

  • Bielenica, A., et al. (2015). Synthesis and anticancer activity of trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 582-591.

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.

  • PubChem. (2023). 4-Chlorofuro[2,3-b]pyridine Compound Summary.

Sources

Spectroscopic Characterization of Furo[2,3-c]pyridine Isomers

[1][2][3][4][5]

Executive Summary

Furo[2,3-c]pyridine (CAS: 19539-50-5) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for isoquinoline and furocoumarin derivatives.[1] Its structural uniqueness lies in the fusion of a


This guide provides a technical framework for the spectroscopic differentiation of furo[2,3-c]pyridine from its regioisomers—specifically furo[3,2-c]pyridine and furo[2,3-b]pyridine . The accurate identification of these isomers is non-trivial due to their identical molecular weight (

Structural Analysis & Isomer Landscape

The fusion of furan and pyridine rings yields four primary regioisomers. Understanding the position of the nitrogen atom relative to the furan oxygen is the key to interpreting spectroscopic data.

IsomerIUPAC NamePyridine FusionNitrogen PositionKey Structural Feature
Target Furo[2,3-c]pyridine c-bond (3,4)Pos. 6Isoquinoline analog; N is isolated from furan O.
Alt 1 Furo[3,2-c]pyridinec-bond (3,4)Pos. 5Isoquinoline analog; N is adjacent to bridgehead.
Alt 2 Furo[2,3-b]pyridineb-bond (2,3)Pos. 1Quinoline analog.
Alt 3 Furo[3,2-b]pyridineb-bond (2,3)Pos. 4Quinoline analog.

Comparative Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the gold standard for distinguishing these isomers. The differentiation relies on coupling patterns (multiplicity) and chemical shifts (

Furo[2,3-c]pyridine (Target)
  • Spin System: The pyridine ring contains three protons: H4, H5, and H7.

  • H7 (Singlet,

    
     ppm):  This proton is located between the nitrogen atom and the ring fusion. It appears as a singlet (or broad singlet due to long-range coupling) and is significantly deshielded due to the 
    
    
    -position relative to nitrogen.
  • H4 & H5 (Doublets,

    
     Hz):  These protons form a vicinal AX system. H5 is 
    
    
    to the nitrogen (deshielded,
    
    
    ppm), while H4 is
    
    
    (shielded,
    
    
    ppm).
Furo[3,2-c]pyridine (Alternative) [2][3][4]
  • Spin System: Protons at H2, H3 (furan) and H4, H6, H7 (pyridine).

  • H4 (Singlet,

    
     ppm):  Located at the bridgehead position, adjacent to the furan oxygen but 
    
    
    to the nitrogen? No, in the [3,2-c] system, H4 is the singlet.
  • Differentiation Logic: In [2,3-c], the singlet (H7) is

    
     to Nitrogen. In [3,2-c], the singlet (H4) is 
    
    
    to Nitrogen. H7 in [2,3-c] will typically resonate downfield of H4 in [3,2-c].
Comparative Chemical Shift Table
Proton PositionFuro[2,3-c]pyridine (

ppm)
Furo[3,2-c]pyridine (

ppm)
Signal TypeMechanistic Cause
H-2 (Furan) 7.8 - 8.07.7 - 7.9Doublet (

Hz)

-Furan proton
H-3 (Furan) 6.8 - 7.06.9 - 7.1Doublet (

Hz)

-Furan proton
Pyridine Singlet ~8.9 (H-7) ~8.8 (H-2/H-6) SingletKey Differentiator
Pyridine Doublet A ~8.4 (H-5)~8.5 (H-6)Doublet (

Hz)

to Nitrogen
Pyridine Doublet B ~7.6 (H-4)~7.4 (H-7)Doublet (

Hz)

to Nitrogen

Note: Shifts are solvent-dependent (typically CDCl


C NMR Spectroscopy

Carbon-13 NMR provides confirmation via the number of quaternary carbons and their shifts.

  • Furo[2,3-c]pyridine: Expect signals for C2, C3, C4, C5, C7, plus two quaternary bridgehead carbons .

  • Key Shift: The bridgehead carbon adjacent to the oxygen (C7a) will be significantly deshielded (

    
     ppm).
    
UV-Vis & Fluorescence
  • UV Absorption:

    
     typically appears around 240-280 nm (benzene-like) and 300-320 nm (extended conjugation).
    
  • Fluorescence: Furo[2,3-c]pyridines often exhibit blue fluorescence. The Quantum Yield (

    
    ) is highly sensitive to substituents at the 2-position.
    

Experimental Workflow: Isomer Identification

The following decision tree outlines the logical flow for identifying an unknown furopyridine isomer using standard 1D NMR experiments.

IsomerIDStartUnknown Furopyridine Sample(1H NMR in CDCl3)AromaticRegionAnalyze Aromatic Region(6.5 - 9.5 ppm)Start->AromaticRegionCountSignalsCount Pyridine Ring Signals(Look for Singlets)AromaticRegion->CountSignalsSingletFoundIs there an isolated Singlet?CountSignals->SingletFoundYesSingletYes: Likely [c]-fused isomerSingletFound->YesSingletYesNoSingletNo: Likely [b]-fused isomer(e.g., Furo[2,3-b]pyridine)SingletFound->NoSingletNoCheckCouplingAnalyze Doublet Coupling (J)YesSinglet->CheckCouplingVicinalVicinal Coupling (J ~5.5 Hz)(H4-H5 or H6-H7)CheckCoupling->VicinalNOERun 1D NOE / NOESYIrradiate Furan H3Vicinal->NOEResult23cNOE to Pyridine Doublet (H4)Identity: Furo[2,3-c]pyridineNOE->Result23cEnhancement on DoubletResult32cNOE to Pyridine Singlet (H4)Identity: Furo[3,2-c]pyridineNOE->Result32cEnhancement on Singlet

Figure 1: NMR-based decision tree for differentiating furopyridine regioisomers. The NOE step is the definitive self-validating check.

Detailed Experimental Protocols

Synthesis of Reference Standard (Furo[2,3-c]pyridine)

To ensure accurate characterization, it is recommended to synthesize a reference standard if commercial sources are unavailable. The method by Chang & Tai (2011) is the most robust modern approach.

Protocol:

  • Starting Material: Begin with

    
    -benzenesulfonylpiperidin-4-one.
    
  • Olefination: Perform Wittig olefination with ethyl (triphenylphosphoranylidene)acetate.

  • Cyclization: Execute DBU-mediated deconjugation followed by hydrolysis and PhSeCl-induced cyclization.

  • Aromatization: Treat the intermediate with

    
    -BuOK in THF at reflux.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 2:1).

    • Validation: Product should be a viscous oil.

NMR Acquisition Parameters

For comparative analysis, standard parameters are insufficient. Use these optimized settings to resolve long-range couplings (

  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    (if solubility is poor).
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving furan couplings).

  • Pulse Sequence:

    • 1D

      
      H:  30° pulse angle, 2-second relaxation delay (d1).
      
    • NOESY1D: Mixing time (

      
      ) of 500-800 ms. Crucial for determining spatial proximity between the furan H3 and the pyridine ring protons.
      
Self-Validating NOE Experiment

This is the critical step to confirm the isomer identity without crystal structure analysis.

  • Select Target: Irradiate the furan H3 proton (typically

    
     6.8-7.0 ppm).
    
  • Observe Response:

    • Furo[2,3-c]pyridine: You will observe an NOE enhancement of the doublet at

      
       ppm (H4). This confirms H4 is spatially close to H3.
      
    • Furo[3,2-c]pyridine: You will observe an NOE enhancement of the singlet at

      
       ppm (H4).
      

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[5] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[5]

  • Rasał, D., et al. (1991).

    
    C NMR Spectra of 2- or 3-Substituted Furo[2,3-b]-, Furo[3,2-b]-, Furo[2,3-c]- and Furo[3,2-c]pyridine. Journal of Heterocyclic Chemistry, 28(6), 1469-1480. 
    
  • Shiotani, S., et al. (1995). Furopyridines.[1][6][7][8][9] XIX. Synthesis and Properties of 2-Substituted Furo[2,3-c]pyridines. Journal of Heterocyclic Chemistry, 32(1), 129-139.

  • PubChem Compound Summary. (n.d.). Furo[2,3-c]pyridine (CID 12826108).[1] National Center for Biotechnology Information.

Safety Operating Guide

Personal protective equipment for handling 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical synthesis, researchers often work with novel compounds for which comprehensive safety data is not yet available. 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is such a compound. In the absence of a specific Safety Data Sheet (SDS), this guide has been developed to provide a robust framework for its safe handling. By analyzing the structural motifs of the molecule—a chlorinated pyridine, a furo-pyridine core, and a carboxylic acid—we can extrapolate potential hazards and establish rigorous safety protocols. This document serves as a critical operational guide, empowering researchers to manage risks proactively and ensure a safe laboratory environment, in alignment with the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3][4]

Hazard Analysis: A Structurally-Based Risk Assessment

The primary hazards associated with 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid are inferred from its constituent chemical groups. A summary of this analysis is presented below.

Structural ComponentPotential Hazard(s)Rationale & Primary Concerns
Carboxylic Acid Corrosive, Skin/Eye IrritantCarboxylic acids are known to be corrosive and can cause severe burns to skin and eyes upon contact.[5][6][7] Dust or vapors can irritate the respiratory tract.
Chlorinated Pyridine Toxic, Irritant, Environmental HazardChlorinated pyridines can be toxic if inhaled, ingested, or absorbed through the skin.[8][9][10][11] They may cause systemic effects and pose a long-term environmental risk.
Furo[2,3-c]pyridine Core Skin/Eye IrritantAromatic heterocyclic compounds are often irritants. While specific data on this core is limited, prudence dictates treating it as a potential irritant.[12][13]

Based on this analysis, the compound should be handled as a corrosive, toxic solid that is irritating to the skin, eyes, and respiratory system.

Engineering Controls: The First Line of Defense

Proper engineering controls are paramount to minimize exposure.[1] All manipulations of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid must be performed within a certified chemical fume hood.

Key Operational Mandates:

  • Chemical Fume Hood: All weighing, transfers, and reactions involving the solid compound or its solutions must occur inside a fume hood with a verified face velocity of 80-120 feet per minute. This is critical to contain potentially harmful dust and vapors.[5]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[9][14][15] Regular testing of this equipment is mandatory.[16]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is required to protect against the identified hazards. The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPESpecification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes.[6][14] A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[5][6][14]
Hands Double-Gloved Nitrile GlovesDouble gloving minimizes the risk of exposure during glove removal. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears before use.[6][10][17]
Body Flame-Resistant Laboratory Coat & ApronA lab coat protects personal clothing and skin.[5][6] A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.
Respiratory As determined by taskA fume hood is the primary respiratory control. For spill cleanup or tasks with high aerosolization potential outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[3][6][18]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid weighing Weighing Solid Compound start->weighing reaction_setup Reaction Setup / Solution Prep start->reaction_setup spill_cleanup Spill Cleanup start->spill_cleanup base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->base_ppe Inside Fume Hood enhanced_ppe Enhanced PPE: - Minimum PPE - Face Shield - Chemical Apron reaction_setup->enhanced_ppe Potential for Splash spill_cleanup->enhanced_ppe respirator Add NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridges) enhanced_ppe->respirator If outside fume hood or high aerosolization risk

Caption: PPE selection flowchart based on laboratory task.

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures is crucial for safety and experimental reproducibility.

Weighing and Handling Protocol
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles, face shield).

  • Work Area: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.

  • Cleanup: Gently wipe the spatula and any residual dust from the work surface with a damp paper towel. Dispose of the towel and weigh boat in the designated solid halogenated waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the sealed reaction vessel.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

Spill_Response cluster_spill Spill Cleanup Procedure spill Spill Occurs evacuate Alert others. Evacuate immediate area. spill->evacuate assess Assess Spill Size & Location evacuate->assess minor_spill Minor Spill (<10g, contained in hood) assess->minor_spill Minor major_spill Major Spill (>10g or outside hood) assess->major_spill Major cleanup 1. Don Enhanced PPE (incl. respirator if needed). 2. Cover with acid neutralizer (e.g., sodium bicarbonate). 3. Gently sweep into a dustpan. 4. Place in a labeled hazardous waste bag. minor_spill->cleanup call_ehs Call Emergency Services / EHS. Do NOT attempt to clean. major_spill->call_ehs

Caption: Decision workflow for chemical spill response.

Emergency Contact Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]

Disposal Plan: Managing Halogenated Waste

Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.

  • Waste Stream: 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as halogenated organic waste .[19][20]

  • Container: Use a designated, properly labeled, and sealed waste container. The label must clearly state "Halogenated Organic Waste" and list the chemical name.[19]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[19]

  • Incineration: High-temperature incineration is the preferred disposal method for many halogenated organic compounds to prevent the formation of toxic byproducts like dioxins and furans.[21][22][23]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid, ensuring personal safety and environmental responsibility.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from The University of Tennessee Health Science Center.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
  • University of Kentucky. (n.d.). Corrosives | Research Safety.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • Unknown. (n.d.). Acid Handling.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Environment, Health and Safety - University of Colorado Boulder. (n.d.). 8.9 Corrosives.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, October). furo[3,2-b]pyridine - Hazard.
  • ECHEMI. (2019, July 15). Furo[3,2-b]pyridine SDS, 272-62-8 Safety Data Sheets.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • PubChem. (n.d.). 4-Chloropyridine-2-carboxylic acid.
  • TCI Chemicals. (2023, March 5). Safety Data Sheet: Pyridine-2-carboxylic Acid.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • AK Scientific, Inc. (n.d.). 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid Safety Data Sheet.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoropyridine-4-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.